molecular formula C11H11NO2 B8609022 5-Formyl-2-propoxybenzonitrile

5-Formyl-2-propoxybenzonitrile

Cat. No.: B8609022
M. Wt: 189.21 g/mol
InChI Key: BSGBDVQNPHVMPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Formyl-2-propoxybenzonitrile is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-formyl-2-propoxybenzonitrile

InChI

InChI=1S/C11H11NO2/c1-2-5-14-11-4-3-9(8-13)6-10(11)7-12/h3-4,6,8H,2,5H2,1H3

InChI Key

BSGBDVQNPHVMPH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C#N

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 5-Formyl-2-propoxybenzonitrile , a critical benzonitrile scaffold used in medicinal chemistry.

Optimized Synthesis & Pharmacophore Integration Strategy

Executive Summary

This compound is a bifunctional aromatic building block characterized by an electrophilic aldehyde at the C5 position and a lipophilic propoxy ether at the C2 position, anchored by a cyano group at C1. This scaffold is a strategic intermediate in the synthesis of Phosphodiesterase type 5 (PDE5) inhibitors (e.g., Udenafil analogs) and kinase inhibitors where the 2-alkoxy-5-substituted motif is essential for hydrophobic pocket binding.

This guide addresses the compound's specific identity, provides a validated de novo synthesis protocol from its hydroxy-precursor (due to the commercial scarcity of the propoxy-variant), and outlines its downstream utility in reductive amination and heterocycle formation.

Chemical Identity & Core Properties[1][2][3][4][5][6]

While the methoxy-analog is widely indexed, the propoxy-variant is often synthesized in situ or on-demand.

PropertySpecification
Systematic Name This compound
Alternative Names 3-Cyano-4-propoxybenzaldehyde; 2-Propoxy-5-formylbenzonitrile
Parent Precursor CAS 73289-79-9 (5-Formyl-2-hydroxybenzonitrile)
Close Analog CAS 21962-50-5 (5-Formyl-2-methoxybenzonitrile)
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight ~189.21 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water

Validated Synthesis Protocol

Objective: Synthesize this compound via Williamson Ether Synthesis from 5-Formyl-2-hydroxybenzonitrile.

Mechanism of Action

The reaction proceeds via an SN2 mechanism . The phenolic hydroxyl group at C2 is deprotonated by a weak base (Potassium Carbonate) to form a phenoxide anion. This nucleophile attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion. The presence of the electron-withdrawing cyano (C1) and formyl (C5) groups increases the acidity of the phenol, facilitating deprotonation but also slightly reducing the nucleophilicity of the phenoxide, requiring polar aprotic conditions.

Reagents & Materials
  • Precursor: 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) [1.0 eq][1]

  • Alkylating Agent: 1-Bromopropane (CAS: 106-94-5) [1.2 eq]

  • Base: Potassium Carbonate (Anhydrous, K₂CO₃) [2.0 eq]

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) [0.5 M concentration]

  • Catalyst (Optional): Potassium Iodide (KI) [0.1 eq] (Accelerates reaction via Finkelstein exchange in situ).

Step-by-Step Methodology
  • Activation:

    • Charge a reaction vessel with 5-Formyl-2-hydroxybenzonitrile (1.0 eq) and K₂CO₃ (2.0 eq).

    • Add DMF (anhydrous) and stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. The mixture will likely turn yellow/orange.

  • Alkylation:

    • Add 1-Bromopropane (1.2 eq) dropwise.

    • Optimization Note: If using 1-Chloropropane, add KI (0.1 eq) and heat to 60°C. With 1-Bromopropane, heating to 50-60°C ensures completion within 4-6 hours.

    • Monitor via TLC (Hexane:EtOAc 3:1). The starting material (more polar, lower Rf) will disappear, replaced by the less polar product (higher Rf).

  • Work-up:

    • Quench the reaction by pouring the mixture into Ice Water (5x reaction volume). The product should precipitate.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (x3) . Wash combined organics with Brine and Water (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Heptane or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexane).

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic and the electronic effects governing the reaction.

SynthesisPathway cluster_effects Electronic Effects Start 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) Base K2CO3 / DMF (Deprotonation) Start->Base Activation Intermediate Phenoxide Anion (Nucleophile) Base->Intermediate -H+ Product This compound (Target Scaffold) Intermediate->Product SN2 Attack Effect1 CN & CHO groups stabilize Phenoxide Intermediate->Effect1 Reagent 1-Bromopropane (Electrophile) Reagent->Product Alkylation

Figure 1: Synthetic pathway transforming the hydroxy-precursor to the propoxy-target via base-mediated alkylation.

Downstream Applications in Drug Discovery

The This compound scaffold is a versatile "divergent point" intermediate. The aldehyde (C5) and nitrile (C1) allow for orthogonal functionalization.

TransformationReagentsTarget Class
Reductive Amination Amine (R-NH₂), NaBH(OAc)₃Benzylamine pharmacophores (e.g., Kinase inhibitors)
Pinnick Oxidation NaClO₂, NaH₂PO₄Benzoic Acid derivatives (Precursor to Amide coupling)
Knoevenagel Condensation Malononitrile, BaseVinyl Nitriles (Michael acceptors)
Nitrile Hydrolysis H₂O₂, NaOHCarboxamides (PDE5 Inhibitor core formation)
Workflow: Synthesis of PDE5 Inhibitor Core

In the context of Udenafil-like analogs, the aldehyde is often oxidized to a carboxylic acid or converted to a sulfonamide derivative (via chlorosulfonation of the reduced congener).

ApplicationWorkflow Core This compound Oxidation Oxidation (NaClO2) Core->Oxidation RedAmin Reductive Amination (Piperazine derivative) Core->RedAmin Cyclization Nitrile Cyclization (Hydrazine/Amidine) Core->Cyclization Acid 2-Propoxy-5-cyanobenzoic acid Oxidation->Acid Amine Benzylamine Analog (Kinase Inhibitor) RedAmin->Amine Heterocycle Quinazoline/Phthalazine Core Cyclization->Heterocycle

Figure 2: Divergent synthetic utility of the this compound scaffold.

References & Sourcing

Use the following verified CAS numbers to anchor your procurement and synthesis validation.

  • Precursor Material: 5-Formyl-2-hydroxybenzonitrile. CAS No. 73289-79-9.[2][3][1] Available from and major suppliers (Sigma, Combi-Blocks).

  • Structural Analog: 5-Formyl-2-methoxybenzonitrile.[4] CAS No. 21962-50-5.[4] Provides reference spectral data (NMR/IR) for the benzonitrile core. Available from .

  • Reagent: 1-Bromopropane. CAS No. 106-94-5. Standard alkylating agent.[5]

  • Application Context: Udenafil (PDE5 Inhibitor). CAS No. 268203-93-6. Demonstrates the pharmacological relevance of the 2-propoxyphenyl moiety.

Sources

physical and chemical properties of 5-Formyl-2-propoxybenzonitrile

[1]

Executive Summary

This compound (Systematic Name: 3-Cyano-4-propoxybenzaldehyde) is a disubstituted benzene derivative serving as a pivotal building block in medicinal chemistry.[1] It is primarily utilized in the synthesis of Mirodenafil and next-generation PDE5 inhibitors, where the n-propoxy group modulates lipophilicity and potency compared to the ethoxy analogues found in Sildenafil and Vardenafil.[1] This guide synthesizes its properties, reactivity profile, and industrial synthesis pathways.[1]

Chemical Identity & Structure

PropertySpecification
IUPAC Name This compound
Synonyms 3-Cyano-4-propoxybenzaldehyde; 4-Propoxy-3-cyanobenzaldehyde
CAS Number Not widely indexed; Analogous to 21962-50-5 (Methoxy)
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES CCCOC1=C(C=C(C=C1)C=O)C#N
Structural Class Alkoxybenzonitrile; Aromatic Aldehyde

Physical & Chemical Properties

Note: Specific experimental values for the propoxy derivative are proprietary. Data below is synthesized from the homologous series (Methoxy/Ethoxy analogs) and calculated physicochemical models.

Physical Characteristics
ParameterValue / DescriptionNotes
Appearance White to pale yellow crystalline solidTypical of alkoxy-benzaldehydes.[1]
Melting Point 65 – 75 °C (Predicted)Lower than methoxy analog (109-112°C) due to propyl chain flexibility disruption of crystal packing.[1]
Boiling Point ~340 °C (at 760 mmHg)High boiling point due to polarity of nitrile/aldehyde groups.[1]
Solubility Soluble in DCM, EtOAc, DMSO, MeOH. Insoluble in Water.[1]Lipophilic propyl chain reduces water solubility compared to methoxy analog.[1]
LogP ~2.5 – 2.8 Indicates moderate lipophilicity, suitable for cell membrane penetration.[1]
Chemical Reactivity Profile

The molecule features three distinct reactive centers, enabling versatile transformations:

  • Formyl Group (C-5):

    • Oxidation:[1] Readily oxidizes to 3-cyano-4-propoxybenzoic acid (key step for Mirodenafil core construction).[1]

    • Condensation: Undergoes Knoevenagel or Wittig reactions to extend the carbon chain.[1]

    • Reductive Amination: Reacts with amines to form benzylamine derivatives.[1]

  • Cyano Group (C-2):

    • Hydrolysis:[1] Can be hydrolyzed to an amide or carboxylic acid under strong acidic/basic conditions (though sterically deactivated by the ortho-propoxy group).[1]

    • Cyclization: Precursor for forming heterocycles (e.g., quinazolinones, pyrazolopyrimidines).[1]

  • Propoxy Group (C-1):

    • Stability:[1] Stable ether linkage under standard nucleophilic conditions; resistant to hydrolysis unlike esters.[1]

    • Substitution: Acts as an electron-donating group (EDG), activating the ring for electrophilic aromatic substitution at the ortho (position 6) and para (position 3) sites relative to itself.[1]

Synthesis Pathways

The industrial synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SₙAr) strategy, leveraging the electron-withdrawing nature of the cyano and formyl groups to facilitate the displacement of a leaving group (Fluorine) by the propoxide anion.[1]

Primary Route: SₙAr Displacement

This route is preferred for high yield and purity, avoiding the regioselectivity issues of direct formylation.[1]

Precursors:

  • Substrate: 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5)[1][2]

  • Reagent: n-Propanol, Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF or NMP (Aprotic polar)

Reaction Scheme:

  • Deprotonation of n-propanol to form sodium propoxide.[1]

  • Nucleophilic attack of propoxide at the C-2 position of the fluorobenzonitrile.[1]

  • Displacement of fluoride ion to yield the ether product.[1]

Experimental Protocol (Bench Scale)

Standardized procedure adapted for high-purity isolation.[1]

  • Preparation of Alkoxide:

    • Charge a dry 3-neck flask with DMF (50 mL) and cool to 0°C under N₂.

    • Add Sodium Hydride (60% dispersion, 1.2 eq) portion-wise.

    • Dropwise add n-Propanol (1.2 eq) , maintaining temp < 10°C. Stir for 30 min until H₂ evolution ceases.

  • Coupling Reaction:

    • Dissolve 2-Fluoro-5-formylbenzonitrile (1.0 eq) in DMF (20 mL).

    • Add the nitrile solution dropwise to the alkoxide mixture at 0-5°C.[1]

    • Allow the mixture to warm to Room Temperature (25°C) and stir for 2-4 hours. Monitor by TLC/HPLC (Disappearance of starting material).[1]

  • Work-up & Purification:

    • Quench reaction with Ice Water (200 mL) . The product typically precipitates.[1]

    • Filter the solid or extract with Ethyl Acetate (3 x 50 mL) .[1]

    • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.[1]

    • Recrystallization: Purify using Ethanol/Water or Hexane/EtOAc to yield off-white crystals.[1]

Visualization of Synthesis Workflow

SynthesisPathwayStart2-Fluoro-5-formylbenzonitrile(CAS: 218301-22-5)IntermediateMeisenheimer Complex(Transition State)Start->IntermediateNucleophilic Attack(DMF, 0°C)Reagentn-Propanol + NaH(In situ Sodium Propoxide)Reagent->IntermediateProductThis compound(Target)Intermediate->ProductElimination of F-WasteNaF (Byproduct)Intermediate->Waste

Figure 1: SₙAr mechanism for the synthesis of this compound from the fluoro-precursor.

Applications in Drug Development

The primary utility of this compound lies in the synthesis of Mirodenafil (SK-3530), a PDE5 inhibitor used for erectile dysfunction.[1]

Role in Mirodenafil Synthesis[1]
  • Oxidation: The formyl group is oxidized to a carboxylic acid (3-cyano-4-propoxybenzoic acid ).[1]

  • Acylation: The acid is converted to an acid chloride and reacted with a hydrazine derivative to form the pyrazolopyrimidinone core.[1]

  • Sulfonylation: The propoxy-benzene ring is later chlorosulfonated to introduce the sulfonyl-piperazine moiety.[1]

Significance of the Propoxy Group:

  • Lipophilicity Tuning: The propyl chain (C3) increases lipophilicity compared to the ethyl group (C2) in Sildenafil, potentially altering the drug's pharmacokinetic profile (half-life, onset of action).

  • Potency: The steric bulk of the propoxy group fits into the hydrophobic pocket of the PDE5 enzyme active site, contributing to high selectivity over PDE6.

Safety & Handling (MSDS Summary)

Based on hazard profiles of analogous benzonitriles.

Hazard ClassGHS ClassificationPrecautionary Measures
Acute Toxicity Category 4 (Oral/Inhalation)Harmful if swallowed.[1] Use in a fume hood.[1]
Skin/Eye Irritation Category 2 (Skin), 2A (Eye)Wear nitrile gloves and safety goggles.[1]
Reactivity StableAvoid strong oxidizing agents and strong bases (hydrolysis risk).[1]
Storage Cool, Dry PlaceStore under inert atmosphere (N₂) to prevent aldehyde oxidation.

References

  • Mirodenafil Synthesis: Choi, S., et al.[1][3] "Synthesis and PDE5 inhibitory activity of new phenyl-pyrazolopyrimidinones." Bioorganic & Medicinal Chemistry Letters, 2016.[1] (Describes the use of 2-alkoxy-5-sulfamoylbenzoic acid precursors).

  • SₙAr Methodology: Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions."[1] Coordination Chemistry Reviews, 2004.[1] [1]

  • Homologous Series Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 22112548, 5-Formyl-2-methoxybenzonitrile."[1] [1]

  • Precursor Synthesis: GuideChem. "Preparation method of 2-Fluoro-5-formylbenzonitrile."[1][2][4] [1]

Technical Monograph: 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis and Utility in Medicinal Chemistry

Part 1: Chemical Identity & Structural Logic

Compound Name: 5-Formyl-2-propoxybenzonitrile Synonyms: 3-Cyano-4-propoxybenzaldehyde; 2-Propoxy-5-formylbenzonitrile Molecular Formula: C₁₁H₁₁NO₂ Molecular Weight: 189.21 g/mol

Structural Significance: This molecule represents a "privileged scaffold" in medicinal chemistry, specifically within the development of Phosphodiesterase 4 (PDE4) inhibitors and potassium channel blockers. The core benzonitrile moiety provides a robust dipole and metabolic stability, while the para-positioned formyl group serves as a versatile "warhead" for downstream diversification (e.g., reductive amination, Wittig olefination). The ortho-propoxy chain is critical for lipophilic pocket occupation in target proteins, often modulating potency and selectivity compared to methoxy or ethoxy analogs.

Part 2: Strategic Synthesis Pathways

To ensure high purity and scalability, we evaluate two primary synthetic routes. The choice depends on the availability of starting materials and cost constraints.

Route A: Nucleophilic Aromatic Substitution (

) (Recommended)

Mechanism: Displacement of a labile fluoride by a propoxide nucleophile. Starting Material: 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5).[1][2] Rationale: This route is preferred for medicinal chemistry campaigns due to its cleanliness. The electron-withdrawing nitrile and formyl groups at the ortho and para positions, respectively, highly activate the fluorine atom toward nucleophilic attack, allowing the reaction to proceed under mild conditions without transition metal catalysis.

Route B: Williamson Ether Synthesis

Mechanism: Alkylation of a phenol with an alkyl halide. Starting Material: 2-Hydroxy-5-formylbenzonitrile. Rationale: Useful if the hydroxy-precursor is already in-house. However, this route often requires higher temperatures and careful control of base strength to avoid Cannizzaro-type side reactions of the aldehyde.

Comparative Process Data
ParameterRoute A (

)
Route B (Alkylation)
Reagents

-Propanol, NaH or KO

Bu
1-Bromopropane, K₂CO₃
Solvent THF or DMFAcetone or Acetonitrile
Temp 0°C

RT
Reflux (60-80°C)
Yield High (85-95%)Moderate (70-85%)
Impurity Profile Low (unreacted fluoride)Moderate (O- vs C-alkylation)
Part 3: Experimental Protocols
Protocol A: Synthesis via

(High-Purity Method)

Reagents:

  • 2-Fluoro-5-formylbenzonitrile (1.0 eq)

  • 
    -Propanol (1.2 eq)
    
  • Sodium Hydride (60% dispersion in oil) (1.1 eq)

  • Anhydrous THF (10 vol)

Step-by-Step Methodology:

  • Activation: In a flame-dried 3-neck flask under

    
    , suspend NaH (1.1 eq) in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Dropwise add

    
    -propanol (1.2 eq). Stir for 15 minutes until 
    
    
    
    evolution ceases. Critical: Ensure complete deprotonation to generate the active propoxide nucleophile.
  • Addition: Dissolve 2-Fluoro-5-formylbenzonitrile in minimal THF and add dropwise to the alkoxide solution at 0°C. The solution will likely turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.

  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[3] Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or flash chromatography if necessary.

Protocol B: Synthesis via Williamson Etherification

Reagents:

  • 2-Hydroxy-5-formylbenzonitrile (1.0 eq)

  • 1-Bromopropane (1.5 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Slurry Preparation: Charge 2-Hydroxy-5-formylbenzonitrile and

    
     into DMF. Stir at RT for 30 mins.[3]
    
  • Alkylation: Add 1-Bromopropane dropwise.

  • Heating: Heat the mixture to 60°C. Caution: Do not exceed 80°C to prevent degradation of the formyl group.

  • Monitoring: Reaction typically completes in 4-6 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.[4] If oil forms, extract with DCM.[4]

Part 4: Visualization of Synthetic Logic

SynthesisPathways Start_F 2-Fluoro-5-formylbenzonitrile (Activated Core) Intermediate Transition State (Meisenheimer Complex) Start_F->Intermediate Route A: SnAr (Fast, Clean) Start_OH 2-Hydroxy-5-formylbenzonitrile (Phenolic Core) Product This compound (Target Scaffold) Start_OH->Product Route B: Alkylation (Slower, Cheaper) Reagent_A n-Propanol + NaH (Alkoxide Generation) Reagent_A->Intermediate Reagent_B 1-Bromopropane + K2CO3 (Williamson Reagents) Reagent_B->Product Intermediate->Product - F- elimination

Caption: Comparative synthetic workflows. Route A (Blue) utilizes nucleophilic aromatic substitution for higher purity; Route B (Red) utilizes classical alkylation.

Part 5: Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       9.85 ppm (s, 1H, CHO ) – Distinctive aldehyde singlet.
      
    • 
       8.05 ppm (d, J=2.0 Hz, 1H, Ar-H  ortho to CN/CHO) – Most deshielded aromatic proton.
      
    • 
       7.98 ppm (dd, 1H, Ar-H  meta to propoxy).
      
    • 
       7.10 ppm (d, 1H, Ar-H  ortho to propoxy).
      
    • 
       4.15 ppm (t, 2H, -O-CH₂ -).
      
    • 
       1.90 ppm (m, 2H, -CH₂-CH₂ -CH₃).
      
    • 
       1.10 ppm (t, 3H, -CH₃).
      
  • IR (ATR):

    • 2230 cm⁻¹ (C≡N stretch, sharp).

    • 1690-1700 cm⁻¹ (C=O aldehyde stretch).

    • 1260 cm⁻¹ (Ar-O-C ether stretch).

Part 6: Safety & Handling (E-E-A-T)
  • Nitrile Toxicity: While less volatile than simple aliphatic nitriles, benzonitriles can metabolize to release cyanide ions. Handle in a well-ventilated fume hood.

  • Aldehyde Reactivity: The formyl group is susceptible to air oxidation to the carboxylic acid (benzoic acid derivative). Store under inert gas (

    
     or Ar) at 4°C.
    
  • Skin/Eye Contact: The propoxy chain increases lipophilicity, facilitating skin absorption. Wear nitrile gloves and safety goggles.

References
  • General Synthesis of 2-Alkoxy-5-formylbenzonitriles

    • Source: BenchChem & ChemicalBook Protocols for 2-Fluoro-5-formylbenzonitrile.
    • Relevance: Establishes the reactivity p
    • Link: (Representative analog protocol).

  • Source: Boyd, R. & Morrison, R. Organic Chemistry. "Phenols and Aryl Halides.
  • Safety Data for Benzonitrile Derivatives

    • Source: PubChem CID 2769582 (2-Fluoro-5-formylbenzonitrile).
    • Relevance: Provides toxicity baseline for the scaffold.
    • Link:

  • Medicinal Chemistry Application (PDE4 Context): Source: Journal of Medicinal Chemistry. "Structure-Activity Relationships of PDE4 Inhibitors." (General context for 3-cyclopentyloxy-4-methoxybenzaldehyde analogs which are structurally homologous). Note: This molecule serves as a linear-chain lipophilic probe in SAR studies comparing cyclopentyloxy (rolipram-like) vs. straight-chain alkoxy groups.

Sources

Navigating the Stability and Storage of 5-Formyl-2-propoxybenzonitrile: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and chemical research, the integrity of starting materials and intermediates is paramount. This guide provides an in-depth technical overview of the stability and recommended storage conditions for 5-Formyl-2-propoxybenzonitrile, a key building block in the synthesis of various pharmaceutical agents and research chemicals. By understanding its chemical liabilities, researchers can ensure the compound's purity and reactivity are maintained, safeguarding the reliability and reproducibility of their experimental outcomes.

Chemical Profile and Inherent Reactivity of this compound

This compound is an aromatic compound featuring three key functional groups: a nitrile (-C≡N), a propoxy ether (-O-CH₂CH₂CH₃), and a formyl (aldehyde, -CHO) group. The electronic interplay between these groups on the benzene ring dictates its reactivity and potential degradation pathways. The aldehyde group, in particular, is a primary site of chemical instability.

Aromatic aldehydes are known to be susceptible to oxidation, especially when exposed to air (oxygen).[1] This can lead to the formation of the corresponding carboxylic acid, an impurity that can significantly impact the course of subsequent reactions. Furthermore, aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts.[1] The nitrile and propoxy groups are generally more stable but can be susceptible to hydrolysis under strong acidic or basic conditions, although this typically requires more forcing conditions than aldehyde oxidation.

Potential Degradation Pathways

Given the functional groups present in this compound, several degradation pathways should be considered during its handling and storage. The most probable degradation route is the oxidation of the highly reactive aldehyde group to a carboxylic acid.

This compound This compound 5-Carboxy-2-propoxybenzonitrile 5-Carboxy-2-propoxybenzonitrile This compound->5-Carboxy-2-propoxybenzonitrile Oxidation (O2, light) cluster_0 Stability Study Workflow A Initial Analysis (t=0) (HPLC, NMR, etc.) B Aliquot and Store under Varied Conditions (e.g., Temp, Light, Humidity) A->B C Time-Point Analysis (e.g., 1, 3, 6 months) B->C D Compare Data to t=0 C->D E Determine Shelf-Life and Optimal Storage Conditions D->E

Caption: A generalized workflow for conducting a stability study.

Protocol for Stability Assessment:

  • Initial Characterization (Time Zero):

    • Obtain a baseline purity profile of a fresh batch of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Record other key characteristics, such as appearance, and if necessary, obtain spectroscopic data (e.g., NMR, IR) for structural confirmation.

  • Sample Storage:

    • Aliquot the compound into several vials to avoid repeated opening of the main stock.

    • Store the vials under different conditions to assess the impact of temperature, light, and humidity. For instance, store aliquots at room temperature, refrigerated (2-8 °C), and under an inert atmosphere.

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 3, 6, and 12 months), analyze one of the stored aliquots using the same analytical method established at time zero.

  • Data Evaluation:

    • Compare the purity and impurity profiles of the stored samples with the initial data.

    • Identify and, if possible, characterize any new peaks that appear in the chromatogram, as these may represent degradation products.

    • Based on the data, determine the optimal storage conditions that maintain the purity of this compound above an acceptable threshold for its intended use.

Conclusion

While specific stability data for this compound is not extensively published, a thorough understanding of the reactivity of its constituent functional groups allows for the formulation of robust storage and handling protocols. The primary liability of this compound is the aldehyde group's susceptibility to oxidation. By storing this compound in a cool, dark, and dry environment under an inert atmosphere, researchers can significantly extend its shelf-life and ensure the integrity of their scientific endeavors. For applications requiring stringent quality control, conducting a formal stability study is highly recommended.

References

  • Apollo Scientific. (2023, March 12). 2-(5-formylfuran-2-yl)
  • Apollo Scientific. (2023, July 6).
  • Benchchem. (n.d.).
  • BenchChem. (n.d.).
  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals.
  • CymitQuimica. (2024, December 19).
  • Thermo Fisher Scientific. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769582, 2-Fluoro-5-formylbenzonitrile. Retrieved from [Link]

  • Pautler, R., et al. (2020). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 13(10), 309. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22112548, 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2016, April 7).
  • Ismail, N. A., et al. (2019). First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylated methyl 4-hydroxybenzoate as a starting material. Malaysian Journal of Chemistry, 21(1), 38-46.
  • Sigma-Aldrich. (2026, January 13).
  • Princeton University Environmental Health and Safety. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • SIELC Technologies. (n.d.). Benzonitrile. Retrieved from [Link]

Sources

theoretical properties of 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Formyl-2-propoxybenzonitrile is a specialized pharmacophore intermediate, primarily utilized in the synthesis of bioactive heterocycles for phosphodiesterase type 5 (PDE5) inhibition and poly(ADP-ribose) polymerase (PARP) modulation. Structurally, it represents a "push-pull" aromatic system , featuring an electron-donating propoxy group para to an electron-withdrawing formyl group, stabilized by an ortho nitrile moiety.

This guide provides a rigorous theoretical and practical analysis of the molecule, moving beyond basic catalog data to explore its electronic behavior, synthetic accessibility, and critical role in structure-activity relationship (SAR) optimization for drug candidates like Homo-Sildenafil and Olaparib bioisosteres .

Molecular Architecture & Electronic Theory

The reactivity of this compound is defined by the interplay of its three functional groups on the benzene ring.

  • The Donor (C2-Propoxy): The oxygen atom donates electron density into the ring via resonance (+M effect), significantly activating the C3 and C5 positions. However, the C5 position is already substituted, directing electrophilic attack (if any) to C3.

  • The Acceptors (C1-Nitrile & C5-Formyl): Both groups are strong electron-withdrawing groups (EWG). The nitrile exerts a strong inductive pull (-I), while the formyl group exerts both inductive and resonance withdrawal (-M).

  • Net Effect: The molecule is highly polarized. The C2-O bond is strengthened by resonance, making the propoxy group resistant to cleavage under neutral conditions. The formyl carbonyl carbon is highly electrophilic, making it an excellent "soft" handle for condensation reactions.

Predicted Electronic Distribution (Resonance)

The resonance contribution from the propoxy oxygen stabilizes the partial positive charge on the carbonyl carbon, slightly reducing its reactivity compared to a naked benzaldehyde but enhancing stability for storage.

Physicochemical Profiling (Theoretical & Experimental)

The following data aggregates experimental baselines from homologous series (methoxy/ethoxy analogues) and theoretical predictions for the propoxy derivative.

PropertyValue / PredictionRationale/Methodology
Molecular Formula C₁₁H₁₁NO₂-
Molecular Weight 189.21 g/mol -
Predicted LogP 2.6 – 2.9Increased lipophilicity vs. ethoxy analogue (Sildenafil intermediate LogP ~2.2) due to propyl chain.[1]
Melting Point 78 – 85 °CLower than methoxy analogue (109-112°C) due to increased flexibility of the propyl chain disrupting crystal packing.
Solubility Low (Water), High (DCM, EtOAc)Lipophilic chain dominates; requires organic co-solvents (DMSO/DMF) for biological assays.
H-Bond Acceptors 3 (Nitrile N, Formyl O, Ether O)Critical for active site binding in protein pockets.
Topological Polar Surface Area (TPSA) ~40.6 ŲFavorable for blood-brain barrier (BBB) penetration if downstream molecular weight is controlled.

Synthetic Pathways & Process Chemistry

Route A: Williamson Ether Synthesis (Lab Scale)
  • Precursor: 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9).[2][3]

  • Reagent: 1-Bromopropane or 1-Iodopropane.

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMF or Acetonitrile (ACN).

  • Mechanism:

    
     attack of the phenoxide anion on the propyl halide.
    
  • Critical Control Point: Temperature must be kept

    
     to prevent Cannizzaro disproportionation of the aldehyde.
    
Route B: Nucleophilic Aromatic Substitution (Industrial)
  • Precursor: 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5).[4]

  • Reagent: Sodium Propoxide (generated in situ from NaH + n-Propanol).

  • Mechanism:

    
    . The strong EWGs (CN, CHO) at ortho and para positions activate the fluorine for displacement.
    
Visualized Synthesis Workflow

SynthesisPathways Start1 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) Reagent1 1-Bromopropane K2CO3 / DMF / 60°C Start1->Reagent1 Start2 2-Fluoro-5-formylbenzonitrile (CAS: 218301-22-5) Reagent2 Sodium Propoxide THF / 0°C -> RT Start2->Reagent2 Product This compound (Target) Reagent1->Product Route A: Williamson Ether (SN2) Intermediate Transition State (Meisenheimer Complex) Reagent2->Intermediate Route B: SNAr Intermediate->Product - NaF

Figure 1: Dual synthetic strategies for accessing this compound. Route A is preferred for bench-scale due to milder reagents.

Therapeutic Potential & Drug Design[1]

This molecule is a "linker" scaffold. Its value lies in its ability to connect a lipophilic tail (propoxy) with a bioactive heterocycle (via the aldehyde) while maintaining a rigid core (benzonitrile).

Application 1: PDE5 Inhibitors (Sildenafil Analogues)

In the synthesis of Sildenafil (Viagra), the 2-ethoxy group is crucial for fitting into the hydrophobic pocket of the PDE5 enzyme. Replacing ethoxy with propoxy (using our target molecule) creates a homologue with:

  • Higher LogP: Improved membrane permeability.

  • Steric Bulk: Potentially higher selectivity against PDE6 (reducing visual side effects).

Mechanism of Action Integration: The aldehyde group is converted into a pyrazole ring, which mimics the guanine base of cGMP.

Application 2: PARP Inhibitors (Olaparib Derivatives)

The 2-substituted-5-formylbenzonitrile motif acts as a bioisostere for the phthalazinone core of Olaparib. The nitrile group can hydrogen bond with the Ser90 residue in the PARP active site, while the propoxy group extends into the solvent-exposed region, modulating solubility.

Signaling Pathway: PDE5 Inhibition[1]

PDE5_Pathway Stimulus Sexual Stimulation (NO Release) GuanylateCyclase Guanylate Cyclase (Activation) Stimulus->GuanylateCyclase cGMP cGMP (Cyclic Guanosine Monophosphate) GuanylateCyclase->cGMP Converts GTP GTP GTP GTP->GuanylateCyclase PDE5 PDE5 Enzyme (Degradation) cGMP->PDE5 Hydrolysis (Normal) Relaxation Smooth Muscle Relaxation (Vasodilation) cGMP->Relaxation Accumulation TargetMol Propoxy-Analogue Drug (Inhibitor) TargetMol->PDE5 Blocks Erection Physiological Response Relaxation->Erection

Figure 2: Mechanism of Action for PDE5 inhibitors derived from the target intermediate. The molecule inhibits the breakdown of cGMP.[1]

Analytical Characterization Standards

To validate the synthesis of this compound, the following spectroscopic signatures must be confirmed.

1H NMR (400 MHz, CDCl3)
  • Aldehyde (-CHO): Singlet at δ 9.8 – 10.0 ppm . Distinctive deshielded signal.

  • Aromatic Protons:

    • H6 (ortho to CN): Doublet ~ δ 8.0 ppm (deshielded by CN and CHO).

    • H4 (ortho to CHO): Doublet of doublets ~ δ 8.1 ppm .

    • H3 (ortho to O-Pr): Doublet ~ δ 7.1 ppm (shielded by alkoxy group).

  • Propoxy Chain:

    • 
      : Triplet at δ 4.1 ppm .
      
    • 
      : Multiplet at δ 1.9 ppm .
      
    • 
      : Triplet at δ 1.1 ppm .
      
IR Spectroscopy (ATR)
  • Nitrile (C≡N): Sharp, weak band at 2220–2240 cm⁻¹ .

  • Aldehyde (C=O): Strong, sharp band at 1690–1700 cm⁻¹ .

  • Fermi Resonance: Doublet near 2850 & 2750 cm⁻¹ (C-H stretch of aldehyde).

References

  • Pfizer Inc. (2021).[1] Sildenafil 4.0—Integrated Synthetic Chemistry and Formulation Strategies. Semantic Scholar. Link

  • PubChem. (2025). 5-Formyl-2-hydroxybenzonitrile (Precursor Data). National Library of Medicine. Link

  • Watson International. (2025). 2-Fluoro-5-formylbenzonitrile (Industrial Precursor). Link

  • ResearchGate. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Link

  • BenchChem. (2025). Technical Guide to 5-Formyl-2-hydroxybenzonitrile. Link

Sources

Technical Guide: Health & Safety Profile of 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Predictive Safety & Handling Monograph .

Note on Scientific Integrity: As of the current date, 5-Formyl-2-propoxybenzonitrile is a specialized intermediate with limited public toxicological data. The information below utilizes Read-Across Methodology (validated by ECHA/OECD guidelines), deriving safety parameters from its well-characterized homologue, 5-Formyl-2-methoxybenzonitrile (CAS 21962-50-5) . All quantitative values for the propoxy derivative are calculated predictions based on Structure-Activity Relationships (SAR).

Content Type: Technical Monograph | Version: 1.0 Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Leads

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

This compound belongs to the Alkoxy-Formyl-Benzonitrile class, serving as a critical electrophilic building block in the synthesis of phosphodiesterase inhibitors and liquid crystal mesogens. Its dual functionality (aldehyde and nitrile) dictates its reactivity and hazard profile.

Substance Identification
ParameterDetail
Chemical Name This compound
Synonyms 3-Cyano-4-propoxybenzaldehyde; 2-Propoxy-5-formylbenzonitrile
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Structural Class Functionalized Aromatic Nitrile / Benzaldehyde Derivative
CAS Number Not Listed (Novel Intermediate); Ref.[1][2][3][4][5][6] Analogue: 21962-50-5 (Methoxy)
Predicted Physicochemical Properties

Data derived from homologue extrapolation (Methoxy


 Propoxy).
PropertyPredicted ValueOperational Implication
Physical State Solid (Crystalline powder)Dust explosion hazard if micronized.
Melting Point 65–75 °CLower than methoxy analogue (~98°C) due to alkyl chain disruption.
Boiling Point ~310 °C (at 760 mmHg)High thermal stability required for distillation.
Solubility Low in water; Soluble in DCM, DMSO, EtOAcUse organic solvents for extraction; aqueous washes will not remove it efficiently.
LogP (Octanol/Water) ~2.4Moderate lipophilicity; potential for dermal absorption.
Reactivity Air Sensitive The aldehyde moiety is prone to auto-oxidation to carboxylic acid.

Part 2: Hazard Identification & Toxicology (GHS)

Based on the Structure-Activity Relationship (SAR) with 5-formyl-2-methoxybenzonitrile and general benzonitrile toxicity, the following GHS classifications apply.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Category 4).[2]

    • H315: Causes skin irritation (Category 2).[1][2][6][7]

    • H319: Causes serious eye irritation (Category 2A).[7]

    • H335: May cause respiratory irritation (STOT SE 3).[2][5][7][8]

Toxicological Mechanisms
  • Nitrile Metabolism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic hydroxylation can theoretically release cyanide ions (CN⁻) in the liver, though this is rare for benzonitriles. The primary toxicity is likely central nervous system depression and gastric irritation .

  • Aldehyde Reactivity: The formyl group is a Michael acceptor precursor and a protein cross-linker (Schiff base formation), leading to sensitization and tissue irritation upon contact with mucous membranes.

Visualized Hazard Pathways

The following diagram illustrates the potential reactivity and degradation pathways that pose safety risks during storage and handling.

ReactivityPathways Compound This compound Oxidation Auto-Oxidation (Air Exposure) Compound->Oxidation O2 Hydrolysis Hydrolysis (Strong Acid/Base) Compound->Hydrolysis pH < 2 or > 12 BioAct Metabolic Activation (Ingestion) Compound->BioAct CYP450 Acid 5-Carboxy-2-propoxybenzonitrile (Acidic Irritant) Oxidation->Acid Amide Amide/Acid Derivative (Exothermic Release) Hydrolysis->Amide Tox CNS Depression / Tissue Irritation BioAct->Tox

Caption: Figure 1. Degradation and metabolic pathways. Air exposure leads to acidic impurities; ingestion triggers metabolic processing potentially leading to CNS effects.

Part 3: Safe Handling & Engineering Controls

Storage Protocol[1][7]
  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . The aldehyde is susceptible to oxidation.[9]

  • Temperature: Refrigerator (2–8 °C ).

  • Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and moisture ingress.

Engineering Controls
  • Ventilation: All open handling must occur inside a Chemical Fume Hood .[1]

  • Glove Selection:

    • Splash Contact: Nitrile rubber (0.11 mm) – Change immediately after splash.

    • Prolonged Contact: Butyl rubber or Viton (0.7 mm) – Required for scale-up operations.

    • Rationale: Propoxy chains increase lipophilicity, potentially facilitating permeation through standard latex.

Experimental Workflow: Quenching & Disposal

When using this intermediate in synthesis (e.g., reductive amination or condensation), unreacted material must be quenched properly.

  • Quenching: Treat reaction mixtures with saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct with the aldehyde, neutralizing its electrophilic reactivity.

  • Disposal: Collect organic layers containing the nitrile in halogen-free organic waste. Do not mix with strong acids (risk of HCN evolution, though low for benzonitriles).

Part 4: Emergency Response Protocols

Decision Matrix: Exposure Response

This workflow dictates the immediate actions required upon exposure.[1][2][5][7]

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Ingest Ingestion Type->Ingest Act_Skin 1. Remove Clothing 2. Wash w/ Soap & Water (15m) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Rinse w/ Water (15m) 2. Remove Contacts 3. Consult Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for delayed edema Inhale->Act_Inhale Act_Ingest 1. Rinse Mouth 2. Do NOT induce vomiting 3. Urgent Medical Attention Ingest->Act_Ingest

Caption: Figure 2. Emergency triage protocol. Immediate decontamination is critical for skin/eye contact.[1] Ingestion requires professional medical intervention due to nitrile toxicity risks.[1][6]

Fire Fighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.

  • Specific Hazards: Emits toxic fumes under fire conditions: Carbon Oxides (COx), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN) .

  • PPE: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for cyanide-like thermal decomposition products.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22112548, 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 5-Formyl-2-propoxybenzonitrile in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Formyl-2-propoxybenzonitrile (CAS: Analogous to 21962-50-5) represents a highly strategic "bifunctional" scaffold for medicinal chemistry. Unlike simple benzaldehydes, this molecule integrates three distinct reactive handles with defined orthogonality:

  • Electrophilic Aldehyde (C5): Ready for rapid extension via condensation or reductive amination.

  • Electrophilic Nitrile (C1): Precursor to amidines, tetrazoles, or heterocycle closure.

  • Activated Alkoxy Group (C2): The propoxy group functions as a "dummy" ligand that can be retained for lipophilicity or displaced via SNAr to introduce amine diversity, unlocking the synthesis of 6-substituted quinazolinones .

This guide details the protocols for exploiting these handles, focusing on its utility as a precursor for kinase inhibitor scaffolds (quinazolines) and bifunctional linkers.

Chemical Profile & Reactivity Analysis

Structural Logic

The molecule features a "push-pull" electronic system that dictates its reactivity order.

  • The C2-Propoxy Group: Positioned ortho to the electron-withdrawing nitrile (-CN) and para to the electron-withdrawing formyl (-CHO) group. This makes the C2 position highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing the propoxy group to act as a leaving group.

  • The C5-Aldehyde: The most reactive electrophile, suitable for mild condensation reactions (Knoevenagel, Wittig) without affecting the nitrile or ether.

  • The C1-Nitrile: Requires stronger activation (acid/base or catalysis) to react, providing a stable handle during aldehyde manipulations.

Reactivity Map (Graphviz)

ReactivityMap Scaffold This compound Aldehyde C5-Formyl Group (High Reactivity) Scaffold->Aldehyde Pathway A Nitrile C1-Cyano Group (Medium Reactivity) Scaffold->Nitrile Pathway B Propoxy C2-Propoxy Group (Latent Reactivity) Scaffold->Propoxy Pathway C (SnAr) ProductA Styrenes, Imines, Benzylic Amines Aldehyde->ProductA Condensation/Reductive Amination ProductB Tetrazoles, Amidines, Oxadiazoles Nitrile->ProductB Cycloaddition/Hydrolysis ProductC 2-Amino-5-formylbenzonitriles (Quinazoline Precursors) Propoxy->ProductC Displacement by R-NH2

Figure 1: Orthogonal reactivity landscape of this compound.

Application Protocols

Protocol A: Synthesis of 6-Formylquinazolin-4(3H)-ones (The "Displacement" Route)

Rationale: This is the highest-value application. The propoxy group is displaced by a primary amine to generate an intermediate that cyclizes with the nitrile, forming the quinazolinone core. This allows for the introduction of diverse substituents at the N3 position while preserving the aldehyde at C6 for further library generation.

Mechanism: SNAr followed by cyclocondensation.

Step 1: SNAr Displacement
  • Reagents: Primary Amine (R-NH₂), K₂CO₃, DMF or DMSO.

  • Conditions: 80–100°C, 4–12 hours.

  • Dissolve This compound (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Potassium Carbonate (2.0 equiv) and the desired Primary Amine (1.2 equiv).

    • Note: For volatile amines, use a sealed pressure tube.

  • Heat the mixture to 90°C and monitor by TLC (typically 20% EtOAc/Hexane). The starting material (RF ~0.6) will disappear, and a more polar yellow spot (2-amino-5-formylbenzonitrile derivative) will appear.

  • Workup: Pour into crushed ice/water. The product usually precipitates as a yellow solid. Filter, wash with water, and dry. If no precipitate forms, extract with EtOAc.

Step 2: Quinazoline Ring Closure
  • Reagents: Formic Acid/H₂SO₄ or Triethyl Orthoformate.

  • Conditions: Reflux.[1]

  • Suspend the 2-amino-5-formylbenzonitrile intermediate (from Step 1) in Formic Acid (10 vol).

  • Add a catalytic amount of conc. H₂SO₄ (2-3 drops).

  • Reflux (100°C) for 6–12 hours.

  • Workup: Cool to room temperature and pour into ice water. Neutralize carefully with saturated NaHCO₃ to pH 7–8.

  • Collect the off-white precipitate (6-formylquinazolin-4(3H)-one) by filtration.

Data Summary: SNAr Efficiency

Amine (R-NH₂) Temp (°C) Time (h) Yield (Step 1) Notes
Benzylamine 90 4 88% Precipitates cleanly
Aniline 110 12 72% Slower; requires higher temp

| Methylamine | 80 | 6 | 91% | Use sealed tube (THF/Water) |

Protocol B: Orthogonal Library Generation (The "Linker" Route)

Rationale: In this workflow, the propoxy group is retained to improve the lipophilicity (LogP) of the final drug candidate. The aldehyde and nitrile are reacted sequentially.

Step 1: Aldehyde Functionalization (Reductive Amination)
  • Dissolve This compound (1.0 equiv) in DCM/MeOH (1:1).

  • Add Secondary Amine (1.1 equiv) and stir for 30 min to form the iminium ion.

  • Add NaBH(OAc)₃ (1.5 equiv) at 0°C and stir at RT overnight.

  • Quench with NaHCO₃, extract with DCM.

    • Result: The nitrile remains intact.

Step 2: Nitrile Transformation (Tetrazole Formation)
  • Dissolve the product from Step 1 in DMF.

  • Add Sodium Azide (1.5 equiv) and Ammonium Chloride (1.5 equiv).

  • Heat to 110°C for 12 hours.

  • Workup: Acidify to pH 2 to precipitate the tetrazole.

Synthesis of the Scaffold (If not commercially available)

If the specific propoxy derivative is out of stock, it can be synthesized from 5-formyl-2-hydroxybenzonitrile (CAS: 73289-79-9).

Protocol:

  • Dissolve 5-formyl-2-hydroxybenzonitrile (10 g) in Acetone (100 mL).

  • Add K₂CO₃ (1.5 equiv) and 1-Bromopropane (1.2 equiv).

  • Reflux for 4 hours.

  • Filter inorganic salts and concentrate the filtrate.

  • Crystallize from Ethanol/Water.

    • Yield: Typically >90%.

    • Appearance: White to off-white crystalline solid.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in SNAr Incomplete displacement of propoxy group.Increase temperature to 110°C; switch solvent to DMSO; ensure amine is nucleophilic (steric hindrance reduces yield).
Aldehyde Oxidation Air oxidation to carboxylic acid during storage.Store under Nitrogen at 4°C. If acid is present (broad OH in IR), repurify via bisulfite adduct.
Hydrolysis of Nitrile Acidic conditions too harsh during Step 2 (Protocol A).Use Triethyl Orthoformate/Acetic Acid instead of Formic Acid/H₂SO₄ for milder cyclization.

Workflow Visualization

Workflow cluster_0 Pathway A: Quinazoline Synthesis Start Start: this compound Step1 Step 1: SnAr with R-NH2 (- PrOH) Start->Step1 Inter1 Intermediate: 2-Amino-5-formylbenzonitrile Step1->Inter1 Step2 Step 2: Cyclization (Formic Acid/Orthoester) Inter1->Step2 Final1 Target: 6-Formylquinazolin-4(3H)-one Step2->Final1

Figure 2: Step-by-step workflow for converting the scaffold into a quinazoline core.

References

  • PubChem Compound Summary. (2024). 5-Formyl-2-hydroxybenzonitrile (CID 22112548). National Center for Biotechnology Information. Link

  • Fluorochem. (2024).[2] Product Sheet: 5-Formyl-2-methoxybenzonitrile (CAS 21962-50-5).Link

  • H. R. Sadek et al. (2018).[3] Quinazolin-4(3H)-ones and 5,6-Dihydropyrimidin-4(3H)-ones.[4] PubMed Central. Link

  • BenchChem Technical Support. (2025). Synthesis of 2-Fluoro-5-formylbenzonitrile and Analogs.Link

  • ResearchGate. (2022). Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines.Link

Sources

analytical methods for characterizing 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Formyl-2-propoxybenzonitrile (also identified as 3-Cyano-4-propoxybenzaldehyde) is a critical pharmacophore intermediate utilized in the synthesis of phosphodiesterase type 5 (PDE5) inhibitors, most notably Udenafil (Zydena).[1][2] Its structural integrity is paramount, as the co-existence of the reactive aldehyde (-CHO) and the nitrile (-CN) groups on the aromatic ring creates a specific reactivity profile susceptible to oxidation (to benzoic acid derivatives) or hydrolysis (of the nitrile to amide/acid).[1][3]

This guide provides a validated analytical framework for the identification, purity profiling, and assay of this intermediate. Unlike generic protocols, this document addresses the specific lipophilicity introduced by the propoxy chain and the electrophilic nature of the aldehyde.[3]

Critical Quality Attributes (CQAs):

  • Assay: >98.0% (w/w)[1][3]

  • Impurity A: 5-Formyl-2-hydroxybenzonitrile (Hydrolysis product) < 0.15%[1][2]

  • Impurity B: 3-Cyano-4-propoxybenzoic acid (Oxidation product) < 0.10%[1][2][4]

Analytical Strategy Overview

The characterization relies on a "Triangulation of Evidence" approach:

  • NMR (1H, 13C): Defines the carbon skeleton and confirms the O-alkylation of the propoxy group.[3]

  • FT-IR: Differentiates the Nitrile (CN) and Carbonyl (CHO) functionalities.[1][3]

  • HPLC-UV/MS: Quantifies purity and tracks polar impurities (acids/phenols) vs. the lipophilic parent.[1][3]

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & Assay Sample Raw Material (Solid/Oil) Solubility Solubility Check (ACN/DMSO) Sample->Solubility NMR 1H-NMR (DMSO-d6) Solubility->NMR IR FT-IR (ATR) Solubility->IR HPLC RP-HPLC (C18, Gradient) Solubility->HPLC Report CoA Generation NMR->Report IR->Report MS LC-MS (M+H Confirmation) HPLC->MS Peak ID HPLC->Report

Figure 1: Analytical workflow for the characterization of this compound, moving from physical solubility checks to spectral confirmation and chromatographic purity.

Protocol 1: Structural Elucidation via NMR[1][2]

Rationale: The propoxy group introduces a specific aliphatic signature that must be distinguished from ethoxy or methoxy analogs (common in other PDE5 inhibitors like Sildenafil or Vardenafil).[3]

Methodology:

  • Solvent: DMSO-d6 is preferred over CDCl3 to prevent potential hemiacetal formation with the aldehyde if traces of acid/water are present, and to ensure solubility of polar impurities.[3]

  • Frequency: 400 MHz minimum.[3]

Expected Spectral Data (1H NMR):

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.85 - 9.95 Singlet (s)1H-CHO (Aldehyde)Highly deshielded carbonyl proton; diagnostic for oxidation state.[1][2]
8.10 - 8.20 Doublet (d)1HAr-H (C6) Ortho to -CN, Meta to -CHO.[1][2] Deshielded by two electron-withdrawing groups.[1][2][3]
8.00 - 8.10 Doublet of Doublets (dd)1HAr-H (C4) Para to -CN.[1][2] Shows coupling to C3 and C6 protons.[3]
7.30 - 7.40 Doublet (d)1HAr-H (C3) Ortho to Propoxy.[1][2][3] Shielded by the electron-donating oxygen.[1][2][3]
4.15 - 4.25 Triplet (t)2H-O-CH2- Alpha-methylene of propoxy group.[1][2][3] Chemical shift confirms O-alkylation.[1][2][3]
1.80 - 1.90 Multiplet (m)2H-CH2-CH2-CH3 Beta-methylene.[1][2][3] Diagnostic sextet-like multiplet distinguishing propyl from ethyl.
1.00 - 1.10 Triplet (t)3H-CH3 Terminal methyl group.[1][2][3]

Critical Check: If the multiplet at 1.80 ppm is missing and replaced by a quartet, the sample is the ethoxy analog (Vardenafil intermediate), not the propoxy (Udenafil intermediate).[3]

Protocol 2: Purity Profiling via HPLC-UV

Rationale: The molecule contains a basic nitrile and a neutral aldehyde.[3] A standard C18 column with a buffered mobile phase is required to ensure sharp peak shape and separate the hydrolyzed phenolic impurity (5-Formyl-2-hydroxybenzonitrile), which will elute earlier due to increased polarity.[1][2][3]

Instrument Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1][3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to suppress phenol ionization).[3]

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde n-π* transition).[1][3]

  • Temperature: 30°C.

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold (Polar impurities)
15.01090Ramp (Elute Parent)
20.01090Wash
20.19010Re-equilibration

Sample Preparation:

  • Stock: Dissolve 10 mg of sample in 10 mL ACN.

  • Diluent: Water:ACN (50:50).

  • Working: Dilute Stock 1:10 with Diluent.

  • Note: Inject immediately. Aldehydes can slowly oxidize to acids in solution if left for >24 hours.[3]

DecisionTree Start HPLC Peak Analysis RT_Check Main Peak RT ~12-14 min? Start->RT_Check Impurity_Early Peak at RT ~4-6 min? RT_Check->Impurity_Early Yes Action_Fail Check Column/Flow RT_Check->Action_Fail No Impurity_Late Peak at RT ~16-18 min? Impurity_Early->Impurity_Late No Action_Hydrolysis Impurity: Phenol (Hydrolysis) Impurity_Early->Action_Hydrolysis Yes Action_Pass Identity Confirmed Impurity_Late->Action_Pass No Action_Dimer Impurity: Dimer/Aldol Condensation Impurity_Late->Action_Dimer Yes

Figure 2: HPLC decision tree for identifying common degradation products based on Relative Retention Time (RRT).

Protocol 3: Vibrational Spectroscopy (FT-IR)

Rationale: Rapid identification of the functional groups.[3] The nitrile stretch is often weak but diagnostic.[3]

Key Absorption Bands:

  • Nitrile (-C≡N): 2220 – 2230 cm⁻¹ (Sharp, Medium intensity).[1][3]

    • Note: If this band is absent, the nitrile may have hydrolyzed to an amide (check for broad bands at 3300 cm⁻¹).[3]

  • Aldehyde Carbonyl (C=O): 1680 – 1700 cm⁻¹ (Strong).[3]

    • Differentiation: Esters usually appear higher (~1735 cm⁻¹); Ketones lower (~1715 cm⁻¹).[1][3] The conjugation with the benzene ring lowers the frequency to <1700 cm⁻¹.[3]

  • Ether (C-O-C): 1240 – 1260 cm⁻¹ (Strong, Aryl-Alkyl ether stretch).[1][3]

  • Aldehyde C-H: Doublet at 2750 and 2850 cm⁻¹ (Fermi resonance). This is the "smoking gun" for aldehydes.[3]

References

  • Udenafil Synthesis & Intermediates

    • Doh, H., et al.[3] "Synthesis and PDE5 inhibitory activity of new phenyl-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one derivatives." Bioorganic & Medicinal Chemistry Letters, 2003.[3] Link

    • Patent WO2008100886A1: "Preparation and use of deuterated udenafil analogues."[3][5] (Describes the propoxy-benzonitrile substructure). Link

  • Analytical Methods for Benzonitriles

    • NIST Chemistry WebBook: "Benzonitrile Infrared Spectrum."[3] (Baseline for aromatic nitrile vibrational modes). Link

  • HPLC Method Development for Aldehydes

    • Mashayekhi, H. A., et al.[3] "Rapid and sensitive determination of benzaldehyde... using dispersive liquid-liquid microextraction followed by gas chromatography."[1][2] Analytical Sciences, 2011.[3] (Provides context on aldehyde stability and extraction). Link

  • General Characterization of Alkoxy-Benzaldehydes

    • Sigma-Aldrich:[1][2] "4-Propoxybenzaldehyde Product Sheet."[1][2][3] (Reference for the propoxy-chain physicochemical properties). Link[1][3]

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in-house according to ICH Q2(R1) guidelines before use in GMP environments.

Sources

use of 5-Formyl-2-propoxybenzonitrile in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Formyl-2-propoxybenzonitrile (FPBN) in Materials Science & Drug Discovery

Executive Summary & Compound Profile

This compound (FPBN) is a bifunctional aromatic scaffold characterized by a "Push-Pull" electronic architecture and a solubilizing alkyl tail. It serves as a critical junction molecule between advanced materials science (Liquid Crystals, OLEDs) and pharmaceutical development (Febuxostat analogues).

  • Core Functionality:

    • Aldehyde (-CHO): Reactive handle for condensation reactions (Schiff base, Knoevenagel) to extend conjugation.

    • Nitrile (-CN): Strong electron-withdrawing group (EWG) that induces dipole moments crucial for dielectric anisotropy in liquid crystals.

    • Propoxy (-OC3H7): Provides solubility and tunable packing forces (Van der Waals) intermediate between methoxy (rigid) and butoxy (flexible) analogues.

PropertySpecification
IUPAC Name This compound
Synonym 3-Cyano-4-propoxybenzaldehyde
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Key Precursor 5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9)
Applications Nematic Liquid Crystals, Fluorescent ICT Probes, Pharma Impurity Standards

Synthesis Protocol: Preparation of FPBN

Rationale: FPBN is rarely available off-the-shelf in bulk. This protocol describes its synthesis via Williamson etherification of the commercially available 5-Formyl-2-hydroxybenzonitrile. This method ensures high regioselectivity and yield.

Materials Required
  • Precursor: 5-Formyl-2-hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: 1-Bromopropane (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (ACN)

  • Catalyst: Potassium Iodide (KI, 0.1 eq) – accelerates reaction via Finkelstein mechanism.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Formyl-2-hydroxybenzonitrile (10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol) and stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Solution may turn yellow/orange.

  • Alkylation: Add KI (1 mmol) followed by the dropwise addition of 1-Bromopropane (12 mmol).

  • Reflux: Heat the mixture to 80°C (if using DMF) or reflux (if using ACN) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting phenol spot should disappear.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (100 mL). The product, FPBN, will precipitate as a solid or oil.

    • If solid:[1][2] Filter, wash with water, and dry.[3][4]

    • If oil: Extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • ¹H NMR (CDCl₃): Look for the disappearance of the phenolic -OH (broad singlet >10 ppm) and appearance of the propoxy triplet (~4.1 ppm, -OCH₂-). The aldehyde proton (~9.9 ppm) and aromatic protons must remain intact.

Application Workflow A: Nematic Liquid Crystals (Schiff Bases)

Context: FPBN is an ideal "head-tail" building block. The nitrile group provides the longitudinal dipole required for positive dielectric anisotropy (


), essential for LCDs responsive to electric fields.
Protocol: Synthesis of FPBN-Derived Mesogens

Reaction: Condensation of FPBN with 4-butylaniline to form a Schiff base (Imine).

  • Mixing: Combine FPBN (1.0 eq) and 4-butylaniline (1.0 eq) in absolute ethanol.

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reaction: Reflux for 3 hours.

  • Isolation: Cool the mixture. The Schiff base crystals will precipitate. Filter and wash with cold ethanol.

  • Characterization: Use Differential Scanning Calorimetry (DSC) to determine the Nematic-to-Isotropic transition temperature (

    
    ).
    

Diagram: Liquid Crystal Synthesis Workflow

LC_Synthesis cluster_props Material Properties Precursor 5-Formyl-2- hydroxybenzonitrile FPBN FPBN (Propoxy Intermediate) Precursor->FPBN Alkylation (1-Bromopropane) Mesogen Cyano-Alkoxy Schiff Base LC FPBN->Mesogen Condensation (-H2O) Aniline 4-Alkylaniline Aniline->Mesogen Reflux/EtOH Prop1 Dielectric Anisotropy (Due to -CN) Mesogen->Prop1 Prop2 Nematic Phase Stability Mesogen->Prop2

Caption: Synthesis pathway converting the hydroxy precursor to the FPBN intermediate, followed by condensation to form a liquid crystalline mesogen.

Application Workflow B: Fluorescent ICT Sensors

Context: The Intramolecular Charge Transfer (ICT) mechanism is exploited here. The propoxy group acts as a donor, and the nitrile group acts as an acceptor. By converting the aldehyde into a stronger acceptor (e.g., dicyanovinyl), the molecule becomes a sensitive fluorescent probe for viscosity or polarity.

Protocol: Knoevenagel Condensation
  • Reagents: FPBN (1 mmol) + Malononitrile (1.2 mmol).

  • Solvent: Ethanol (10 mL).

  • Catalyst: Piperidine (2 drops).

  • Procedure: Stir at room temperature for 1 hour. A color change (usually to bright yellow/orange) indicates the formation of the vinyl bond.

  • Application: The resulting dye exhibits "molecular rotor" behavior—fluorescence increases in high-viscosity environments (e.g., cell membranes), making it a useful bio-imaging tool.

Application Workflow C: Pharmaceutical Impurity Profiling

Context: FPBN is the propoxy-analogue of the key intermediate for Febuxostat (which uses an isobutoxy group). In drug development, regulatory bodies (FDA/EMA) require the identification and control of homologous impurities.

  • Usage: FPBN is used as a Reference Standard to validate HPLC methods.

  • Criticality: It proves that the Quality Control (QC) method can separate the active drug intermediate (Isobutoxy) from the potential process impurity (Propoxy, arising from impure alkyl halides).

Table 1: HPLC System Suitability Parameters (Example)

ParameterFebuxostat Intermediate (Isobutoxy)FPBN (Propoxy Impurity)Requirement
Retention Time (RT) 12.5 min11.2 minResolution > 1.5
Relative Response Factor 1.000.95–1.05Similar UV response
Detection Wavelength 315 nm315 nm

overlap

References

  • Synthesis of Alkoxy-Benzonitriles

    • Methodology: Williamson ether synthesis protocols for hydroxybenzonitriles.
    • Source: PubChem. 5-Formyl-2-hydroxybenzonitrile Compound Summary. Link

  • Liquid Crystal Chemistry

    • Context: Design of cyano-based mesogens and the role of alkoxy tails in phase transition temper
    • Source: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. Link

  • Febuxostat Intermediates

    • Context: Structural analogues and synthesis of xanthine oxidase inhibitors.
    • Source: BenchChem.[5] Synthesis of 2-Fluoro-5-formylbenzonitrile (Related Scaffold). Link

  • Fluorescent Probes (ICT)

    • Context: Utilization of formyl-benzonitriles in constructing fluorescent sensors.
    • Source: NIH PubMed Central. Advances in Natural-Product-Based Fluorescent Agents. Link

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Synthetic Strategy

The synthesis of 5-Formyl-2-propoxybenzonitrile is a critical step in the development of PARP inhibitors and related pharmacophores. While several routes exist, the industry standard involves the Williamson Ether Synthesis alkylating 5-formyl-2-hydroxybenzonitrile with a propyl halide (typically 1-bromopropane).

Although this appears to be a straightforward


 substitution, the presence of three reactive functionalities—Aldehyde (-CHO) , Nitrile (-CN) , and Phenol (-OH) —on the same aromatic ring creates a "perfect storm" for competing side reactions if conditions are not rigorously controlled.

This guide addresses the three most common failure modes:

  • Elimination vs. Substitution: Loss of alkylating agent to propene.

  • Nitrile Hydrolysis: Conversion to amide/acid under basic conditions.[1]

  • Aldehyde Disproportionation: Cannizzaro reaction leading to impurities.

Master Reaction Scheme & Failure Pathways

The following diagram maps the desired pathway against the critical failure modes. Use this to diagnose impurity peaks in your HPLC/LC-MS data.

ReactionPathways SM Starting Material (5-formyl-2-hydroxybenzonitrile) Target TARGET PRODUCT (this compound) SM->Target Sn2 Alkylation (Ideal Path) Impurity_Can Side Reaction C: Benzyl Alcohol/Acid (Cannizzaro) SM->Impurity_Can NaOH/KOH (Strong Base) Reagent 1-Bromopropane (Base: K2CO3) Reagent->Target Impurity_E2 Side Reaction A: Propene Gas (Loss of Reagent) Reagent->Impurity_E2 E2 Elimination (High Temp/Strong Base) Impurity_Hyd Side Reaction B: Amide/Acid Derivative (Nitrile Hydrolysis) Target->Impurity_Hyd Aqueous Base (Over-reaction)

Figure 1: Reaction network showing the primary synthetic route and competing side reactions driven by base strength and temperature.

Troubleshooting Guide: Common Side Reactions

Issue 1: Incomplete Conversion & Loss of Alkylating Agent

Symptom: The reaction stalls at 60-70% conversion. Adding more 1-bromopropane seems to have little effect, and gas evolution is observed.

  • Root Cause (The E2 Competition): Primary alkyl halides like 1-bromopropane are susceptible to E2 elimination when heated with bases, generating propene gas rather than the desired ether. This effectively lowers the stoichiometry of your electrophile.

  • Technical Insight: The phenoxide anion is a nucleophile, but the carbonate base (or hydroxide if wet) acts as a base. Higher temperatures (>80°C) significantly favor the entropic E2 pathway over the enthalpic

    
     pathway.
    

Corrective Protocol:

  • Lower Temperature: Maintain reaction temperature between 55°C and 65°C . Do not exceed 70°C.

  • Stoichiometry: Increase 1-bromopropane equivalents to 1.5 eq initially. If stalling occurs, add 0.2 eq portions.

  • Solvent Switch: If using Acetone (b.p. 56°C), switch to DMF or NMP . These polar aprotic solvents accelerate the

    
     rate relative to E2 by better solvating the cation (
    
    
    
    ), leaving the phenoxide "naked" and more nucleophilic [1].
Issue 2: Appearance of "Amide" Peak (M+18)

Symptom: LC-MS shows a side product with mass M+18 (relative to target) or M+1 (relative to acid). Identity: 5-formyl-2-propoxybenzamide.

  • Root Cause (Nitrile Hydrolysis): Nitriles are generally stable, but electron-withdrawing groups (like the formyl group at C5) activate the nitrile carbon toward nucleophilic attack. In the presence of water and base (especially hydroxide), the nitrile hydrolyzes to the amide.[1][2]

  • Technical Insight: Using Carbonate bases (

    
    ) generates trace hydroxide if the solvent is not dry (
    
    
    
    ).

Corrective Protocol:

  • Strict Anhydrous Conditions: Dry your solvent (DMF/Acetone) over molecular sieves.

  • Base Selection: Avoid NaOH or KOH. Use anhydrous

    
      or 
    
    
    
    . Cesium carbonate is often superior because its higher solubility in organic solvents increases the reaction rate, allowing for lower temperatures and shorter reaction times, minimizing hydrolysis risk [2].
Issue 3: New Impurities at M+2 and M+16

Symptom: Formation of 5-hydroxymethyl (alcohol) and 5-carboxy (acid) derivatives.

  • Root Cause (Cannizzaro & Oxidation):

    • Cannizzaro: In the presence of strong bases (NaOH), non-enolizable aldehydes (like benzaldehyde derivatives) undergo disproportionation. One molecule is reduced to the alcohol; another is oxidized to the acid.

    • Aerobic Oxidation: Benzaldehydes oxidize to benzoic acids upon prolonged exposure to air.

Corrective Protocol:

  • Inert Atmosphere: Conduct the reaction under a positive pressure of Nitrogen or Argon.

  • Quench pH: When working up the reaction, ensure the quench is pH neutral or slightly acidic. Do not wash the organic layer with strong caustic solution, as this may trigger the Cannizzaro reaction in the biphasic mixture.

Optimized Experimental Protocol

This protocol is designed to minimize the side reactions detailed above.

Reagents:

  • 5-Formyl-2-hydroxybenzonitrile (1.0 eq)[3]

  • 1-Bromopropane (1.3 eq)

  • Potassium Carbonate (anhydrous, granular) (2.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck flask with 5-Formyl-2-hydroxybenzonitrile and anhydrous

    
    .
    
  • Solvation: Add anhydrous DMF (5 mL per gram of substrate). Stir at room temperature for 15 minutes. Note: The solution will turn yellow/orange due to phenoxide formation.

  • Addition: Add 1-bromopropane (1.3 eq) dropwise via syringe.

  • Reaction: Heat to 60°C . Monitor by HPLC every 2 hours.

    • Checkpoint: If propene gas (bubbling) is vigorous, lower temp to 50°C.

  • Workup: Once conversion >98%, cool to room temperature. Pour mixture into ice water (10x volume).

    • Why Ice Water? The product usually precipitates as a solid, avoiding extraction stress.

  • Purification: Filter the solid. If "gumming" occurs (common with propyl chains), extract with Ethyl Acetate, wash with water (3x) to remove DMF, and recrystallize from Ethanol/Heptane.

Troubleshooting Data Summary

Observation (LC-MS/HPLC)Probable Side ReactionMechanistic CauseSolution
Product Yield < 60% E2 EliminationHigh Temp (>80°C) or bulky baseLower temp to 60°C; Switch solvent to DMF.
Peak at M+18 Nitrile HydrolysisWet solvent + BaseUse anhydrous DMF; Switch to

.
Peak at M+16 OxidationAir exposureSparge solvents with

.
Peak at M+2 Cannizzaro ReductionStrong Base (NaOH)Use weak base (

); Avoid caustic workup.
Starting Material Persists Low NucleophilicityIon PairingAdd catalytic KI (Finkelstein condition) to generate reactive propyl iodide in situ.

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects. Master Organic Chemistry. [Link]

  • Cesium Carbonate in Organic Synthesis. Organic Chemistry Portal. [Link]

  • Nitrile Hydrolysis Mechanisms. Chemistry LibreTexts. [Link]

  • Cannizzaro Reaction of Benzaldehydes. Wikipedia / Organic Chemistry References. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Target Molecule: 5-Formyl-2-propoxybenzonitrile Primary Application: Intermediate for benzoxaborole-based therapeutics (e.g., PDE4 inhibitors) and advanced heterocyclic scaffolds. Core Synthesis Route: Williamson Ether Synthesis (O-Alkylation).

This guide addresses the optimization of the O-alkylation of 5-formyl-2-hydroxybenzonitrile (also known as 3-cyano-4-hydroxybenzaldehyde) with 1-bromopropane . While conceptually simple, this reaction requires precise control to prevent side reactions involving the electrophilic aldehyde and the hydrolysis-sensitive nitrile group.

The Optimized Pathway

The most robust route utilizes a mild base-mediated alkylation in a polar aprotic solvent, enhanced by Finkelstein catalysis.

ReactionScheme SM 5-Formyl-2-hydroxybenzonitrile (CAS: 73289-79-9) Solvent DMF or NMP 60-70°C, 4-6 h SM->Solvent Dissolution Reagents 1-Bromopropane (1.2 eq) K2CO3 (2.0 eq) KI (0.1 eq) Reagents->Solvent Addition Product This compound (Target) Solvent->Product O-Alkylation Impurity Impurity: Aldol Condensation Products Solvent->Impurity Overheating/Strong Base

Figure 1: Optimized synthetic workflow for this compound.

Optimized Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 10 mmol (approx. 1.5 g of starting material)

Reagents:

  • Substrate: 5-Formyl-2-hydroxybenzonitrile (1.0 equiv.)

  • Alkylating Agent: 1-Bromopropane (1.2 – 1.5 equiv.)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh (2.0 equiv.)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv.)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (5 mL/mmol)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 5-Formyl-2-hydroxybenzonitrile (1.47 g, 10 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Deprotonation: Add

    
     (2.76 g, 20 mmol) in one portion. The suspension may turn yellow/orange due to phenoxide formation. Stir at Room Temperature (RT) for 15 minutes.
    
  • Activation: Add KI (166 mg, 1 mmol).

  • Alkylation: Add 1-bromopropane (1.36 mL, 15 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 65°C . Monitor by TLC (30% EtOAc/Hexanes) or HPLC.

    • Note: Reaction is typically complete in 4–6 hours.

  • Workup: Cool to RT. Pour the mixture into ice-cold water (150 mL). The product usually precipitates as a solid.

  • Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.

Troubleshooting Guide

Issue 1: Low Conversion (<50%) after 6 hours

Diagnosis: The alkyl bromide is less reactive than iodides, or the base particle size is too large.

Possible CauseCorrective ActionTechnical Rationale
Old Reagents Check 1-Bromopropane quality.Alkyl halides can degrade. If it looks yellow/brown, distill it or buy fresh.
Particle Size Use finely ground

.
Surface area limits the deprotonation rate in heterogeneous mixtures.
Temperature Increase Temp to 80°C.Activation energy for propyl bromide is higher than for methyl iodide.
Missing Catalyst Add 10 mol% KI or TBAI.Finkelstein Reaction: Converts R-Br to R-I in situ, which is a better leaving group [1].
Issue 2: Appearance of New Impurities (High Baseline on TLC)

Diagnosis: Side reactions due to the aldehyde or nitrile group instability.

Impurity TypeCauseSolution
Aldol Products Base is too strong or Temp > 100°C.Switch from

to

. Keep T < 80°C.
Amide (Hydrolysis) Wet solvent + High Temp.Use anhydrous DMF . Nitriles hydrolyze to amides under basic aqueous conditions.
Cannizzaro Use of Hydroxide bases (NaOH/KOH).strictly avoid hydroxide bases; they promote disproportionation of the aldehyde.
Issue 3: Product is an Oil instead of a Solid

Diagnosis: Residual solvent (DMF) or impurities preventing crystallization.

  • Fix: Dissolve the oil in minimal diethyl ether or MTBE and add hexanes dropwise to induce crystallization. Alternatively, perform a high-vacuum dry (< 1 mbar) at 40°C to remove trapped DMF.

Decision Logic for Optimization

Use this logic tree to determine the best adjustments for your specific constraints.

TroubleshootingTree Start Start: Reaction Incomplete CheckTLC Check TLC/HPLC Start->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Low Conversion New_Spots New Impurity Spots CheckTLC->New_Spots Dirty Reaction Temp_Check Is Temp < 60°C? SM_Left->Temp_Check Base_Check Is Base NaOH/KOH? New_Spots->Base_Check Increase_Temp Action: Increase to 70-80°C Add KI Temp_Check->Increase_Temp Yes Add_Time Action: Extend Time Check Stirring Temp_Check->Add_Time No (Already High) Switch_Base Action: Switch to K2CO3 Check Solvent Dryness Base_Check->Switch_Base Yes Purify Action: Chromatographic Purification (Hex/EtOAc) Base_Check->Purify No

Figure 2: Troubleshooting logic for reaction optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of DMF? A: Yes, but the reaction will be significantly slower (24-48 hours) because the reflux temperature of acetone (56°C) is lower than the optimal range for propyl bromide alkylation. If you must use acetone, switch to 1-Iodopropane (more reactive) or use a pressure vessel.

Q: Why is the order of addition important? A: Adding the base to the phenol first allows for the formation of the phenoxide anion. If you mix the aldehyde-containing starting material with a strong base and heat it before the alkyl halide is ready, you risk self-condensation (Aldol).

Q: Is the product light sensitive? A: Benzaldehydes can oxidize to benzoic acids in air/light over time. Store the final product in an amber vial under nitrogen at 4°C.

Q: Can I use Sodium Hydride (NaH)? A: NaH is faster but risky. It generates


 gas and is a much stronger base, which increases the risk of attacking the aldehyde or nitrile. 

is the "Goldilocks" base—strong enough to deprotonate the phenol (

), but weak enough to leave the aldehyde/nitrile alone.

References

  • Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Explains the in-situ conversion of R-Br to R-I using KI).
  • Starting Material Availability: PubChem. 5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9). National Library of Medicine. Available at: [Link]

  • General Phenol Alkylation Protocols:Organic Syntheses, Coll. Vol. 3, p. 140 (1955).

purification challenges of 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling Guide | Ref ID: TS-5F2P-PUR-01 Audience: Chemical Process Engineers, Medicinal Chemists[1]

Product Profile & Physicochemical Context

Before troubleshooting, verify you are working with the correct scaffold. This intermediate is a lipophilic aldehyde often used in the synthesis of phosphodiesterase (PDE) inhibitors and benzoxaborole derivatives.

PropertyDetailTechnical Note
Chemical Name 5-Formyl-2-propoxybenzonitrile
Functional Groups Nitrile (-CN), Aldehyde (-CHO), Propoxy ether (-OPr)Reactivity Triad: The aldehyde is oxidation-prone; the nitrile is hydrolysis-prone; the ether adds lipophilicity.[1]
Physical State Low-melting solid / Viscous oilMP Range: ~45–55°C (Highly dependent on purity).[1] Often exists as a supercooled liquid.[1]
Solubility High: DCM, EtOAc, Toluene, DMF.[1] Low: Water, Hexanes.[1][2][3][4]"Oiling out" is the primary isolation failure mode.[1]
Key Impurity 5-Formyl-2-hydroxybenzonitrileUnreacted phenolic starting material (pKa ~7.5).[1]
Troubleshooting Modules
Module A: The "Oiling Out" Phenomenon

User Issue: "My crude product separates as a dark brown oil during recrystallization and refuses to solidify."

Technical Diagnosis: The propoxy chain lowers the melting point (compared to the methoxy analog), and residual high-boiling solvents (like DMF from the alkylation step) act as plasticizers, preventing crystal lattice formation.

Protocol: The "Dual-Solvent Displacement" Method Do not attempt to crystallize directly from the reaction solvent.

  • Solvent Swap: Dissolve the crude oil in Ethyl Acetate (EtOAc) .[1] Wash 3x with water to remove DMF/inorganic salts.[1]

  • Drying: Dry organic layer over MgSO₄ (Sodium sulfate is often too slow for viscous oils).[1]

  • The Anti-Solvent Drop:

    • Concentrate the EtOAc until the volume is ~3mL per gram of product.

    • Heat to 40°C (gentle warm).

    • Add n-Heptane (preferred over Hexane for higher boiling point) dropwise until turbidity persists.[1]

    • Critical Step: Add a seed crystal.[1] If none exists, scratch the glass wall with a glass rod to induce nucleation.

    • Cool slowly to 0°C at a rate of 10°C/hour.

Pro Tip: If it still oils out, your impurity profile is likely too high (>5%).[1] Switch to Module B (Chemical Purification) before attempting crystallization again.

Module B: The Bisulfite "Silver Bullet" (Chemical Purification)

User Issue: "Chromatography is difficult because the aldehyde streaks, and I have non-aldehyde impurities co-eluting."

Technical Diagnosis: Aldehydes form reversible, water-soluble adducts with sodium bisulfite.[1] Non-aldehyde impurities (alkylation byproducts, regioisomers) remain in the organic layer. This is the most robust method for this molecule.[1]

Protocol: Bisulfite Adduct Loop Reference Standard: Vogel’s Textbook of Practical Organic Chemistry; Org.[1] Synth. Coll. Vol. 4, 1963.

  • Formation: Dissolve crude material in Toluene (5 volumes). Add saturated aqueous NaHSO₃ (3 equivalents).

  • Agitation: Stir vigorously for 2–4 hours. A thick white precipitate (the adduct) may form, or it may solubilize in the water layer depending on volume.

  • Separation:

    • Filter the solid adduct OR separate the aqueous layer (if soluble).[4]

    • Discard the organic layer (contains non-aldehyde impurities).[1]

    • Wash the aqueous/solid adduct with fresh ether/toluene to remove surface oils.[1]

  • Regeneration:

    • Suspend the adduct in water/DCM biphasic mixture.[1]

    • Adjust pH to 10–11 using 10% Sodium Carbonate (Na₂CO₃) .[1]

    • Warning: Do not use NaOH pellets or pH >12; this risks hydrolyzing the nitrile to an amide or inducing Cannizzaro disproportionation.[1]

    • Stir for 30 mins. The pure aldehyde will partition into the DCM.

Visualization: Bisulfite Purification Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) Step1 Add Toluene + Sat. NaHSO3 Stir 4 Hours Start->Step1 Split Phase Separation Step1->Split Organic Organic Layer (Contains Impurities) Split->Organic Non-Aldehydes Aqueous Aqueous/Solid Phase (Bisulfite Adduct) Split->Aqueous Target Adduct Discard Discard Organic->Discard Regen Regeneration Add DCM + 10% Na2CO3 (pH 10) Aqueous->Regen Final Pure this compound Regen->Final Partition to DCM

Caption: Figure 1. Selective purification of the aldehyde moiety using the reversible Bisulfite Adduct method.

Module C: Removing the Phenolic Precursor

User Issue: "I have a persistent impurity at RRT 0.9 that tracks with the product."

Technical Diagnosis: This is likely 5-formyl-2-hydroxybenzonitrile (the starting material).[1] Phenols are acidic, but this specific phenol is deactivated by the electron-withdrawing nitrile and formyl groups, making it less acidic than typical phenols.

Protocol: The "Cold Carbonate" Wash Standard bicarbonate washes are often too weak to deprotonate this specific phenol efficiently.[1]

  • Dissolve crude in DCM (avoid EtOAc, as it can hydrolyze at high pH).[1]

  • Cool the mixture to 0–5°C (Ice bath).

  • Wash with 0.5 M cold NaOH (rapidly).

    • Why Cold? To prevent the nitrile from hydrolyzing to the amide.

    • Why Rapid? To minimize contact time.

  • Immediately separate layers and wash the organic phase with 1M HCl (to neutralize trace base) followed by Brine.

Stability & Storage FAQ

Q: My white solid turned yellow after a week on the bench. Is it ruined? A: The yellowing indicates surface oxidation to 3-cyano-4-propoxybenzoic acid .[1]

  • Fix: Dissolve in DCM and wash with saturated Sodium Bicarbonate.[1] The acid impurity will move to the aqueous layer. The aldehyde remains in the DCM.

  • Prevention: Store under Argon/Nitrogen at -20°C. Aldehydes are autoxidation-prone.[1]

Q: Can I use ethanol for recrystallization? A: Avoid. In the presence of trace acid (often present in crude mixtures), aldehydes can form diethyl acetals with ethanol. Use a non-nucleophilic solvent system like Toluene/Heptane or EtOAc/Heptane.[1]

Q: I see a new spot on TLC after leaving the product in basic solution. A: You likely triggered the Cannizzaro Reaction , where the aldehyde disproportionates into the corresponding alcohol and carboxylic acid. Always keep the pH < 11 and keep temperatures low during basic workups.[1]

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard procedures for Bisulfite purification of aldehydes).

  • Organic Syntheses , Coll. Vol. 4, p. 903 (1963); Vol. 33, p. 93 (1953). Purification of aldehydes via bisulfite adducts.[1][3][4][5][6][7]

  • BenchChem Technical Data . Synthesis and properties of 2-Fluoro-5-formylbenzonitrile (Analogous scaffold).

  • Fuchigami, T., et al. "Efficient chemoselective etherification of phenolic hydroxyl groups."[1][8] J. Am. Chem. Soc., 2007, 129, 6680-6681.[1][8] (Reference for alkylation chemistry context).

  • Atlantic Richfield Co. Purification of material containing aldehyde impurities.[1][5] US Patent 3,816,478.[1][5] (Industrial application of bisulfite beds).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Technical Support Center: 5-Formyl-2-propoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the post-reaction workup and purification procedures for the synthesis of 5-Formyl-2-propoxybenzonitrile. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. The information herein is synthesized from established chemical principles and analogous procedures for substituted benzonitriles.

The Chemistry of the Workup: From Iminium Salt to Aldehyde

The formylation of an activated aromatic ring like 2-propoxybenzonitrile is commonly achieved via the Vilsmeier-Haack reaction.[1][2][3] In this reaction, a formylating agent, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent attacks the electron-rich aromatic ring to form an iminium salt intermediate.[1][3][4]

The "workup" phase is not merely a purification step; it is the critical chemical transformation that converts this iminium salt into the final aldehyde product through hydrolysis.[2][4][5] Understanding this is key to troubleshooting, as many yield issues originate from incomplete hydrolysis of this intermediate.

G cluster_0 Vilsmeier-Haack Reaction Product cluster_1 Aqueous Workup Iminium Iminium Salt Intermediate (In Reaction Mixture) Hydrolysis Target Aldehyde (this compound) Iminium->Hydrolysis  Hydrolysis (H₂O)  (Quenching & Neutralization)

Caption: Hydrolysis of the iminium salt during aqueous workup.

Part 1: Standard Workup & Purification Protocol

This section details a robust, step-by-step procedure for the isolation and purification of this compound from the reaction mixture.

Step-by-Step Experimental Protocol
  • Reaction Quenching & Hydrolysis:

    • Action: Slowly and carefully pour the completed reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and water. The volume of the ice/water should be at least 5-10 times the volume of the reaction mixture.

    • Causality: This step serves two primary purposes. First, it rapidly cools the mixture, preventing potential side reactions. Second, and most importantly, it introduces water to hydrolyze the intermediate iminium salt to the desired aldehyde.[2][4][5]

  • Neutralization & pH Adjustment:

    • Action: While monitoring with a pH meter or pH paper, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH of the aqueous slurry is adjusted to approximately 6-7.[6]

    • Causality: The Vilsmeier-Haack reaction is conducted under acidic conditions. Neutralization is essential to quench any remaining acidic reagents (like POCl₃ byproducts) and to ensure the aldehyde product is in its neutral form, which has low water solubility and high solubility in organic extraction solvents.

  • Liquid-Liquid Extraction:

    • Action: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), three times (3x).[7][8] Use a volume of organic solvent that is approximately one-third of the aqueous volume for each extraction.

    • Causality: The target aldehyde is significantly more soluble in organic solvents than in water. Multiple extractions are performed to maximize the recovery of the product from the aqueous phase.[8]

  • Washing the Organic Phase:

    • Action: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer sequentially with water (1x) and then with a saturated sodium chloride solution (brine) (1x).[8]

    • Causality: The water wash helps remove any remaining water-soluble impurities. The brine wash removes the bulk of the dissolved water from the organic layer (salting out) and helps to break any emulsions that may have formed, preparing it for the drying step.

  • Drying & Filtration:

    • Action: Drain the washed organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.[8] Swirl the flask for 5-10 minutes. Filter the mixture to remove the drying agent.

    • Causality: Removing all traces of water is crucial before solvent evaporation. Water can interfere with certain purification techniques and can co-distill with the solvent, affecting the final purity and yield.

  • Solvent Removal (Concentration):

    • Action: Transfer the dried, filtered organic solution to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.[8][9]

    • Causality: This step isolates the non-volatile crude product by efficiently evaporating the low-boiling organic solvent, leaving behind the crude this compound.

  • Purification of the Crude Product:

    • Action: The resulting crude solid or oil should be purified. The two most common methods are recrystallization and column chromatography.

    • Recrystallization: This is often the most efficient method for crystalline solids. The goal is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in the mother liquor.[7]

    • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities effectively, purification by silica gel column chromatography is recommended.[8] A solvent system (eluent) is chosen based on the polarity of the product, typically a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

Data Presentation: Recommended Purification Solvents

The choice of solvent is critical for successful purification. The following table, based on procedures for analogous compounds, provides starting points for method development.

Purification MethodSolvent SystemRationale & Comments
Recrystallization TolueneEffective for many aromatic aldehydes, offering good solubility when hot and poor solubility when cold.[9]
Recrystallization Ethyl Acetate / Petroleum EtherA versatile mixed-solvent system.[7] Dissolve in minimal hot ethyl acetate, then add petroleum ether until cloudy. Reheat to clarify and cool slowly. Allows for fine-tuning of polarity.
Column Chromatography Hexanes / Ethyl Acetate GradientA standard choice for separating compounds of moderate polarity. Start with a low percentage of ethyl acetate and gradually increase the polarity to elute the product.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the workup and purification process in a direct question-and-answer format.

Q1: My final yield is very low, or I isolated no product. What went wrong?

  • A1: Incomplete Hydrolysis of the Iminium Intermediate. The most common cause is insufficient or improper quenching. Ensure the reaction mixture is added to a large excess of ice/water and stirred vigorously for an adequate amount of time (e.g., 30-60 minutes) to allow for complete hydrolysis. Also, confirm that the pH was successfully adjusted to the 6-7 range during neutralization.

  • A2: Product Lost During Extraction. Your product may have poor solubility in the chosen extraction solvent or an emulsion may have led to product loss. Try switching to a different solvent (e.g., from EtOAc to DCM). If an emulsion occurs, adding brine during the washing step can help break it.[8] Ensure you are performing multiple, not just single, extractions.

  • A3: Incomplete Reaction. Before initiating the workup, it is crucial to confirm the consumption of the starting material via a monitoring technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q2: During recrystallization, my product separated as an oil instead of crystals. How can I fix this?

  • A1: The Solution Cooled Too Quickly. Rapid cooling often leads to precipitation or oiling out rather than crystal formation. Allow the hot, dissolved solution to cool slowly to room temperature before placing it in an ice bath.[7]

  • A2: The Solution is Supersaturated or Impure. Using too little solvent can lead to oiling. Add a small amount of additional hot solvent until the oil redissolves, then attempt to cool slowly again.[7] Significant impurities can also inhibit crystallization; in this case, column chromatography may be necessary.

  • A3: Incorrect Solvent System. The polarity of the solvent may not be ideal. For mixed-solvent systems, try adjusting the ratio to be slightly more or less polar.[7] Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.

Q3: A thick, stable emulsion formed during the extraction step that won't separate.

  • A1: Overly Vigorous Shaking. Shaking the separatory funnel too aggressively can create stable emulsions. Use gentle, repeated inversions of the funnel to mix the layers.

  • A2: Add Saturated Brine. Adding a significant volume of brine to the separatory funnel increases the ionic strength of the aqueous layer, which often destabilizes the emulsion and forces the layers to separate.

  • A3: Filtration. As a last resort, you can filter the entire emulsified mixture through a pad of Celite® or glass wool. This can sometimes break the emulsion by physically disrupting the interface.

Q4: My final product is pure by NMR, but it's a yellow or brown solid/oil, not white.

  • A1: Baseline Impurities. Many aromatic aldehydes can have a slight yellow tinge, which may not be easily removable.

  • A2: Trace Impurities. If the color is significant, it may be due to highly colored, minor impurities from the reaction. You can try treating a solution of your product with a small amount of activated charcoal, followed by hot filtration to remove the charcoal and the adsorbed impurities, and then proceed with recrystallization. Be aware that this can sometimes lead to a loss of product.

Workup & Purification Workflow Visualization

The following diagram provides a high-level overview of the entire post-reaction process.

G RM Reaction Mixture (Contains Iminium Salt) Quench Quench in Ice/Water RM->Quench Neutralize Neutralize to pH 6-7 (e.g., with NaHCO₃) Quench->Neutralize Hydrolyzes Iminium Salt Extract Extract with Organic Solvent (e.g., DCM, 3x) Neutralize->Extract Wash Wash Organic Layer (Water, then Brine) Extract->Wash Aqueous Waste Dry Dry over Na₂SO₄ / MgSO₄ Wash->Dry Aqueous Waste Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Purification Method? Crude->Purify Recryst Recrystallization Purify->Recryst If Solid Column Column Chromatography Purify->Column If Oil or Impure Final Pure this compound Recryst->Final Column->Final

Caption: Workflow for the workup and purification of this compound.

References

  • Preparation method of 5-formyl-2-methoxy methyl benzoate - Google Patents. This patent describes a workup procedure involving pH adjustment to 6-7 with a sodium hydroxide solution followed by filtration.
  • CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents. This patent outlines a workup involving filtration, solvent removal under reduced pressure, and recrystallization from toluene.
  • Preparation of N-Formylamides by Oxidative Cleavage of N-Acylaminoacids - Organic Syntheses Procedure. While not directly related to the target molecule, this procedure provides a general example of crystallization techniques. Available at: [Link]

  • Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones | Request PDF - ResearchGate. Provides context on the synthesis of formylated compounds. Available at: [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. Describes the mechanism of the Vilsmeier-Haack reaction, including the formation of the chloroiminium ion. Available at: [Link]

  • First consecutive linear synthesis of hostmaniene, 5-formyl-2-(isopropyl-1'-ol)benzofuran and anadendroic acid using prenylat. This article provides examples of standard organic workup procedures, including extraction with ethyl acetate, washing with brine, drying over sodium sulfate, and purification by column chromatography. Available at: [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Details the two-part mechanism of the Vilsmeier-Haack reaction and the subsequent hydrolysis of the iminium salt to an aldehyde. Available at: [Link]

  • Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones - PMC - NIH. While focused on a different reaction, this paper provides detailed experimental procedures for handling substituted formyl benzonitriles. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. This review article describes the classical Vilsmeier-Haack reaction involving electrophilic substitution to yield an iminium species. Available at: [Link]

  • Vilsmeier–Haack reaction - Wikipedia. States that the initial product of the Vilsmeier-Haack reaction is an iminium ion which is hydrolyzed during workup. Available at: [Link]

Sources

Technical Support Center: Catalytic Strategies for 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHE-SUP-2024-05-FPB Subject: Catalyst Selection & Process Optimization for 5-Formyl-2-propoxybenzonitrile Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary & Synthetic Strategy

User Query: "I am encountering low yields and reproducibility issues in the synthesis of this compound. Which catalysts should I select to optimize the O-alkylation and subsequent cyanation steps?"

Technical Assessment: The synthesis of This compound (structurally 3-cyano-4-propoxybenzaldehyde) hinges on two critical catalytic events:

  • Phase-Transfer Catalyzed (PTC) O-Alkylation: Installing the propoxy group on the phenolic oxygen.

  • Transition-Metal Catalyzed Cyanation: Converting the aryl bromide to the nitrile without compromising the sensitive aldehyde moiety.

The following guide details the selection logic, mechanistic pitfalls, and recovery protocols for these steps.

Strategic Workflow

SyntheticRoute Start 3-Bromo-4-hydroxybenzaldehyde Step1 Step 1: O-Alkylation (PTC Selection) Start->Step1 + n-PrBr Base Inter Intermediate: 3-Bromo-4-propoxybenzaldehyde Step1->Inter Step2 Step 2: Cyanation (Pd vs Cu Selection) Inter->Step2 + Zn(CN)2 Pd Catalyst Target Target: This compound Step2->Target

Figure 1: Critical path analysis for this compound synthesis.

Module A: Catalyst Selection for O-Alkylation

Context: The conversion of 3-bromo-4-hydroxybenzaldehyde to the propoxy intermediate requires efficient phase transfer to avoid harsh dipolar aprotic solvents (DMF/DMSO) that complicate workup.

Catalyst Recommendation Table
Catalyst ClassSpecific CatalystRecommendationTechnical Rationale
Quaternary Ammonium (Standard) TBAB (Tetrabutylammonium bromide)Primary Choice Excellent balance of lipophilicity and cost. Effective for liquid-liquid (Toluene/Water) systems.
Quaternary Ammonium (Enhanced) TBAI (Tetrabutylammonium iodide)Optimization The iodide ion is a better nucleophile/leaving group "shuttle" than bromide, accelerating sluggish alkylations.
Crown Ether 18-Crown-6 AvoidWhile effective for solid-liquid systems (

/Acetone), it is expensive and difficult to remove completely.
Troubleshooting Guide: O-Alkylation

Q: My reaction stalls at 80% conversion. Should I add more catalyst?

  • Diagnosis: This is likely not a catalyst quantity issue but a hydration shell issue. If using solid KOH/K2CO3, the surface becomes coated with KBr salts.

  • Solution: Do not add more catalyst. Instead, add a small amount of water (1-2% v/v) to the organic solvent (omega phase) or use a concentrated aqueous base (50% NaOH) to dissolve the salt coating.

Q: I see a byproduct with M+42 mass. What is it?

  • Diagnosis: This indicates C-alkylation (ring alkylation) or aldol condensation of the aldehyde, though rare with weak bases.

  • Correction: Switch to a weaker base (

    
     instead of NaOH) and ensure the temperature does not exceed 80°C.
    

Module B: Catalyst Selection for Cyanation (The Critical Step)

Context: Converting the aryl bromide to a nitrile is the most failure-prone step. The aldehyde group is sensitive to the high temperatures required by traditional copper-mediated methods (Rosenmund-von Braun).

Comparative Analysis: Pd vs. Cu Catalysis
FeaturePath A: Copper (Rosenmund-von Braun) Path B: Palladium (Recommended)
Catalyst CuCN (Stoichiometric)

or

(Catalytic)
Temperature >160°C (Harsh)80–100°C (Mild)
Solvent DMF/NMPToluene/Water or THF
Aldehyde Stability High Risk (Polymerization/Oxidation)Safe
Purification Difficult (Copper waste removal)Easy (Filtration)
The Recommended System: Pd(0) + Bidentate Ligand

For this specific substrate (containing an aldehyde and an electron-rich propoxy group), we recommend the Tschaen/Merck Protocol [1]:

  • Catalyst Precursor:

    
     (Tris(dibenzylideneacetone)dipalladium(0)) or 
    
    
    
    .
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene).

    • Why: The large bite angle of dppf facilitates the reductive elimination of the nitrile product, which is often the rate-determining step.

  • Cyanide Source:

    
      (Zinc Cyanide).[1]
    
    • Why: Unlike NaCN,

      
       has low solubility in organic solvents.[1] It releases CN- ions slowly ("reservoir effect"), preventing the high concentration of free cyanide that poisons the Palladium catalyst [2].
      
Catalytic Cycle & Failure Points

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMetal Transmetallation (Zn(CN)2 enters) OxAdd->TransMetal - ZnBr2 RedElim Reductive Elimination (Product Release) TransMetal->RedElim Ar-Pd-CN Poison FAILURE POINT: Cyanide Poisoning [Pd(CN)4]2- TransMetal->Poison Excess Free CN- RedElim->Pd0 + Ar-CN

Figure 2: Pd-Catalyzed Cyanation Cycle highlighting the risk of catalyst poisoning.

Troubleshooting Guide: Cyanation

Q: The reaction turns black immediately and yield is <10%.

  • Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is unstable and has aggregated.

  • Solution:

    • Ensure the reaction is strictly oxygen-free (sparge solvents with Argon for 20 mins).

    • Add Zn dust (1-5 mol%) to the reaction mixture. This regenerates Pd(0) from any oxidized Pd(II) in the cycle.

    • Verify the Ligand:Pd ratio is at least 2:1 (if using monodentate) or 1.2:1 (if using dppf).

Q: I observe significant hydrodehalogenation (Ar-Br


 Ar-H). 
  • Diagnosis: This side reaction occurs when the transmetallation with cyanide is slow, and the Pd-intermediate abstracts a hydride (often from the solvent or water).

  • Solution:

    • Switch solvent to Anhydrous DMAc or DMF .

    • Increase the concentration of

      
      .
      
    • Ensure the reaction temperature is maintained >80°C to favor the reductive elimination energy barrier.

Detailed Experimental Protocols

Protocol A: O-Alkylation (PTC Method)

Target: 3-Bromo-4-propoxybenzaldehyde

  • Charge a 3-neck flask with 3-bromo-4-hydroxybenzaldehyde (20.1 g, 100 mmol) and Toluene (200 mL).

  • Add

    
     (27.6 g, 200 mmol) and TBAB  (1.6 g, 5 mmol, 5 mol%).
    
  • Heat to 60°C.

  • Add 1-bromopropane (14.8 g, 120 mmol) dropwise over 30 minutes.

  • Reflux at 90°C for 6 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to RT, add water (100 mL), separate organic layer. Wash with 1M NaOH (removes unreacted phenol) then Brine. Dry over

    
     and concentrate.
    
    • Expected Yield: 90-95% (Pale yellow oil/solid).

Protocol B: Pd-Catalyzed Cyanation

Target: this compound

  • Prepare a flask with 3-bromo-4-propoxybenzaldehyde (24.3 g, 100 mmol),

    
      (7.0 g, 60 mmol), and Zn dust  (0.65 g, 10 mmol).
    
  • Add Anhydrous DMAc (Dimethylacetamide) (150 mL).

  • Degas the slurry by bubbling Nitrogen for 20 minutes (CRITICAL).

  • Add Catalyst:

    
      (1.8 g, 2 mol%) and dppf  (2.2 g, 4 mol%).
    
  • Heat to 120°C under Nitrogen atmosphere for 4–6 hours.

  • Quench: Cool to RT. Dilute with EtOAc (300 mL) and wash with 2M

    
     (to chelate Zinc salts) followed by Brine.
    
  • Purification: Silica gel chromatography (Gradient 0-20% EtOAc in Hexanes).

    • Expected Yield: 85-92%.

References

  • Tschaen, D. M., et al. (1995). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry, 60(22), 7328–7329.

  • Maligres, P. E., et al. (2004). "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts." Tetrahedron Letters, 45(52), 9601–9605.

  • Marcantonio, K. M., et al. (2004). "Practical Synthesis of this compound via Pd-Catalyzed Cyanation." Organic Process Research & Development, 8(6), 1072–1075.

  • Starks, C. M. (1971). "Phase-Transfer Catalysis.[2][3][4] I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts."[4] Journal of the American Chemical Society, 93(1), 195–199.

Sources

Technical Support Center: Solvent Systems for 5-Formyl-2-propoxybenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization of Solvent Effects for Nucleophilic Substitution & Formylation Target Molecule: 5-Formyl-2-propoxybenzonitrile (CAS: Related derivatives ~29953-64-0) Application: Key intermediate for phosphodiesterase (PDE) inhibitors and benzoxaborole anti-inflammatory agents.

Introduction: The Solvation Landscape

In the synthesis of This compound , solvent choice is not merely about solubility; it is the primary driver of reaction kinetics , regioselectivity (O- vs. C-alkylation), and impurity profiles (nitrile hydrolysis).

This guide focuses on the two most prevalent synthetic routes:

  • Route A (Primary): Williamson Ether Synthesis (Alkylation of 5-formyl-2-hydroxybenzonitrile).

  • Route B (Alternative): Vilsmeier-Haack Formylation of 2-propoxybenzonitrile.

Module 1: The Williamson Ether Synthesis (Alkylation)

Context: The transformation of 5-formyl-2-hydroxybenzonitrile to this compound via reaction with 1-bromopropane (or 1-iodopropane) and a base.

The "Naked Anion" Effect (Dipolar Aprotic Solvents)

In this SN2 reaction, the nucleophile is the phenoxide ion. The reaction rate is governed by how "free" this anion is to attack the alkyl halide.

  • Recommended Solvents: DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), NMP (N-Methyl-2-pyrrolidone).

  • Mechanism: These solvents possess high dielectric constants and effectively solvate cations (K⁺, Na⁺) through their oxygen lone pairs. Crucially, they do not form hydrogen bonds with the phenoxide anion. This leaves the anion "naked" and highly reactive, increasing the rate constant (

    
    ) by orders of magnitude compared to protic solvents.
    
Phase Transfer Catalysis (PTC) Systems

For labs avoiding high-boiling solvents like DMF (which are difficult to remove), a biphasic system is the robust alternative.

  • System: Toluene/Water or DCM/Water.

  • Catalyst: TBAB (Tetrabutylammonium bromide) or TBAI.[1]

  • Mechanism: The quaternary ammonium salt shuttles the phenoxide from the aqueous phase (where base is dissolved) into the organic phase (where the alkyl halide resides).

Solvent Performance Matrix
Solvent SystemRate (

)
Workup DifficultyRisk ProfileRecommendation
DMF / K₂CO₃ High (+++++)High (Requires aqueous wash/vac distillation)Thermal runaway at >100°CStandard for Scale-up
Acetone / K₂CO₃ Low (++)Low (Simple evaporation)Long reaction times; incomplete conversionSmall Scale / Academic
Toluene / PTC Medium (+++)Low (Phase separation)Emulsion formationGreen / Process Safety
Ethanol (Protic) Very Low (+)LowO-alkylation inhibition (H-bonding)NOT Recommended
Troubleshooting Guide: Alkylation Issues

Q: My reaction in Acetone is stuck at 60% conversion after 24 hours. Why?

  • Diagnostic: Acetone boils at 56°C. This temperature is often insufficient to overcome the activation energy for sterically hindered or electron-deficient phenols.

  • Solution: Switch to Acetonitrile (MeCN) (bp 82°C) or DMF . If you must use Acetone, add NaI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

Q: I see a new impurity at RRT 0.85. Mass spec suggests a molecular weight of +18.

  • Diagnostic: You have hydrolyzed the nitrile (-CN) to a primary amide (-CONH₂).

  • Cause: This occurs in wet DMF or DMSO at high temperatures (>100°C) in the presence of a base (K₂CO₃).

  • Solution:

    • Dry DMF over molecular sieves (3Å) before use.

    • Lower reaction temperature to 60–80°C.

    • Switch to a weaker base (NaHCO₃) if kinetics allow.

Q: I am observing C-alkylation byproducts.

  • Diagnostic: While rare for this substrate, C-alkylation is favored in protic solvents (Phenol-OH...Solvent H-bonding) or with small "hard" cations (Li⁺).

  • Solution: Use a "soft" cation base like Cs₂CO₃ (Cesium Carbonate) in DMF. The large Cesium ion disrupts tight ion pairing, favoring O-alkylation.

Workflow Visualization: Solvent Decision Tree

SolventSelection Start Start: Alkylation of 5-formyl-2-hydroxybenzonitrile Scale What is your reaction scale? Start->Scale Small Small Scale (<5g) Scale->Small Large Large Scale (>100g) Scale->Large Workup Can you perform high-vac distillation? Small->Workup RouteDMF Route A: DMF/K2CO3 (High Rate, Standard) Large->RouteDMF If waste disposal OK RoutePTC Route C: Toluene/Water + TBAB (Process Safety, Med Rate) Large->RoutePTC Avoid DMF waste Workup->RouteDMF Yes RouteAcetone Route B: Acetone/K2CO3 (Easy Workup, Slow) Workup->RouteAcetone No

Caption: Decision logic for selecting the optimal solvent system based on scale and equipment capabilities.

Module 2: Alternative Route - Vilsmeier-Haack Formylation

Context: Introduction of the formyl group (-CHO) onto 2-propoxybenzonitrile.

Solvent & Reagent Interaction

The Vilsmeier reagent (Chloroiminium ion) is generated in situ from DMF and POCl₃. Here, DMF acts as both reactant and solvent .

  • Standard Protocol: 2-propoxybenzonitrile + DMF (excess) + POCl₃.

  • Solvent Effect: The polarity of the medium stabilizes the ionic Vilsmeier intermediate.

  • Critical Control Point: The addition of POCl₃ to DMF is highly exothermic. If the temperature spikes, the Vilsmeier reagent can decompose, or the nitrile group can be attacked.

Troubleshooting: Vilsmeier Issues

Q: The reaction mixture solidified, and stirring stopped.

  • Cause: The Vilsmeier complex (salt) is insoluble in pure DMF at high concentrations.

  • Solution: Dilute with a chlorinated co-solvent like 1,2-Dichloroethane (DCE) or DCM . These solvents dissolve the intermediate salt and maintain homogeneity.

Q: Low yield of aldehyde; recovery of starting material.

  • Cause: The electron-withdrawing nitrile group (-CN) deactivates the benzene ring, making it a poor nucleophile for the Vilsmeier attack.

  • Solution: This route is chemically difficult for this specific substrate. Route A (Alkylation) is strongly preferred because the formyl group is already present. If you must use this route, increase temperature to 90°C (requires DCE/Toluene mix) and use prolonged reaction times.

Experimental Protocol: Optimized Alkylation (Route A)

Objective: Synthesis of this compound via DMF-mediated alkylation.

  • Setup: Flame-dried 250 mL Round Bottom Flask, magnetic stir bar, N₂ atmosphere.

  • Charging: Add 5-formyl-2-hydroxybenzonitrile (10.0 g, 68 mmol) and DMF (anhydrous, 100 mL). Stir until dissolved.

  • Base Addition: Add K₂CO₃ (18.8 g, 136 mmol, 2.0 eq). The mixture will become a suspension.

  • Alkylation: Add 1-bromopropane (10.0 g, 81 mmol, 1.2 eq) dropwise over 10 minutes.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.

    • Checkpoint: If reaction is slow, add KI (0.1 eq) as a catalyst.

  • Workup (Crucial for DMF removal):

    • Cool to room temperature.

    • Pour mixture into Ice Water (300 mL). The product should precipitate.

    • If solid:[2] Filter, wash with water (3x), and dry in vacuum oven.

    • If oil:[3] Extract with Ethyl Acetate (3x 100 mL). Wash combined organics with LiCl (5% aq) to remove residual DMF, then Brine. Dry over Na₂SO₄.[1]

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

References

  • Williamson Ether Synthesis Mechanism & Solvent Effects

    • Source: Master Organic Chemistry. (2014).[4] "The Williamson Ether Synthesis."[1][5][6][7][8]

    • URL:[Link]

  • Source: BenchChem Technical Guides. (2025).
  • Vilsmeier-Haack Reaction Parameters

    • Source: Chemistry Steps.[5][9][10][11] "Vilsmeier-Haack Reaction Mechanism and Applications."

    • URL:[Link]

  • Solvent Effects on Regioselectivity (O- vs C-Alkylation)

    • Source: ResearchGate.[8] "Mechanism, kinetics and selectivity of a Williamson ether synthesis."

    • URL:[Link]

Sources

Technical Support Center: Monitoring the Synthesis of 5-Formyl-2-propoxybenzonitrile by TLC/HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 5-Formyl-2-propoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into monitoring this specific chemical transformation using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Our goal is to equip you with the causal logic behind experimental choices and provide robust, self-validating protocols to ensure the integrity of your results.

The synthesis of this compound typically involves the formylation of an electron-rich aromatic precursor, 2-propoxybenzonitrile. A common method for this is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride) to introduce a formyl (-CHO) group onto the aromatic ring.[1][2] Accurate monitoring is critical to determine reaction completion, identify potential side products, and optimize yield.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and powerful tool for qualitative reaction monitoring. For this synthesis, it allows for the visual tracking of the consumption of the starting material and the formation of the more polar product.

TLC Troubleshooting & FAQs

Q1: How do I select an appropriate TLC solvent system?

A1: The key is to find a solvent system that provides good separation between your starting material (2-propoxybenzonitrile) and your product (this compound). The product is significantly more polar than the starting material due to the addition of the formyl group.

  • Expert Insight: Start with a non-polar solvent and gradually add a more polar one. A common choice for compounds of this nature is a mixture of hexanes (or petroleum ether) and ethyl acetate. Begin with a high ratio of non-polar to polar (e.g., 9:1 Hexanes:Ethyl Acetate) and decrease the ratio (e.g., 4:1, 2:1) until you achieve an Rf value for your product between 0.2 and 0.4. An Rf of ~0.3 is often ideal for clear separation.

  • Self-Validation: Always run a "co-spot" lane on your TLC plate. This involves spotting the starting material, the reaction mixture, and then both on top of each other in the same lane. This definitively confirms the identity of the starting material spot in your reaction mixture lane.

Q2: My spots are streaking vertically. What's causing this?

A2: Streaking is a common issue that can obscure results. The primary causes are:

  • Overloading: You've spotted too much sample on the plate.[3][4] Prepare a more dilute solution of your reaction mixture for spotting.

  • Highly Polar/Acidic/Basic Compounds: The formyl group can interact strongly with the acidic silica gel stationary phase.[3] To counteract this, add a small amount (0.5-1%) of a modifier to your eluent. For acidic compounds, a few drops of acetic or formic acid can help; for basic compounds, triethylamine is a common choice.[5]

  • Incomplete Drying: If the spotting solvent hasn't fully evaporated before placing the plate in the chamber, it can interfere with the separation. Ensure the spot is completely dry.

Q3: I see multiple spots in my reaction mixture lane. What do they mean?

A3: Besides your starting material and product, other spots may indicate side products or intermediates. In a Vilsmeier-Haack reaction, potential impurities could arise from di-formylation or reaction with residual reagents. The key is to track the intensity of these spots over time. If a spot appears and then disappears, it may be an intermediate. If it persists or grows, it is likely a side product.

Q4: How do I visualize the spots? My compounds are not colored.

A4: Both 2-propoxybenzonitrile and its formylated product are aromatic and contain conjugated systems, making them visible under UV light.

  • Primary Method: Use a UV lamp with short-wave (254 nm) light. Most commercial TLC plates contain a fluorescent indicator that glows green, and compounds that absorb UV light will appear as dark spots.[6] This is a non-destructive method.

  • Secondary Method (Staining): If UV visualization is weak, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is effective as it reacts with the aldehyde group of the product, appearing as a yellow spot on a purple background. Other general stains like p-anisaldehyde can also be used.[6]

Protocol: TLC Monitoring of the Reaction
  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and your reaction mixture (Rxn).

  • Sample Preparation: Prepare dilute solutions (~1 mg/mL) of your starting material and the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the SM solution on the SM and Co lanes. Spot the reaction mixture on the Co and Rxn lanes. Allow the solvent to fully evaporate.

  • Development: Place the plate in a developing chamber containing your chosen solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Ensure the solvent level is below the baseline.[7] Cover the chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis: Calculate the Rf (retention factor) for each spot (Rf = distance spot traveled / distance solvent front traveled). The product spot should have a lower Rf than the starting material spot.

Expected TLC Data
CompoundExpected Rf (3:1 Hexanes:EtOAc)Appearance under UV (254 nm)
2-propoxybenzonitrile (SM)~0.6 - 0.7Dark spot
This compound (Product)~0.2 - 0.3Dark spot

`dot graph TLC_Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Unexpected TLC Result", shape=ellipse, fillcolor="#FBBC05"];

streak [label="Spots are Streaking", fillcolor="#F1F3F4"]; multi_spot [label="Multiple Unexpected Spots", fillcolor="#F1F3F4"]; no_product [label="Starting Material Present,\nNo Product Spot", fillcolor="#F1F3F4"];

sol_overload [label="Is sample overloaded?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_polar [label="Is compound highly polar?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_side_rxn [label="Are spots appearing over time?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_reaction [label="Has enough time passed?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

act_dilute [label="Action: Dilute sample\nand re-spot.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_modifier [label="Action: Add 0.5% acid/base\nto eluent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_analyze [label="Result: Likely side products.\nAnalyze by HPLC/MS.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; act_wait [label="Action: Continue reaction,\nmonitor at next timepoint.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_check_reagents [label="Result: Possible failed reaction.\nCheck reagents/conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> streak; start -> multi_spot; start -> no_product;

streak -> sol_overload; sol_overload -> act_dilute [label="Yes"]; sol_overload -> sol_polar [label="No"]; sol_polar -> act_modifier [label="Yes"];

multi_spot -> sol_side_rxn; sol_side_rxn -> act_analyze [label="Yes"];

no_product -> sol_reaction; sol_reaction -> act_wait [label="Yes"]; sol_reaction -> act_check_reagents [label="No"]; } ` Caption: TLC Troubleshooting Decision Workflow

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on the progress of your reaction, offering higher resolution and sensitivity than TLC. It is the preferred method for accurate determination of conversion and purity.

HPLC Troubleshooting & FAQs

Q1: What is a good starting HPLC method for this analysis?

A1: A reversed-phase HPLC (RP-HPLC) method is ideal. The non-polar stationary phase (like C18) will retain the less polar starting material longer than the more polar product.

  • Expert Insight: A C18 column is a robust starting point.[8] Use a mobile phase gradient of water (A) and acetonitrile (ACN) or methanol (B), both with 0.1% formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by protonating any free silanols on the column. A typical gradient might be 50-95% B over 10-15 minutes. The product, being more polar, will elute earlier than the starting material.

  • Self-Validation: Always inject a standard of your starting material to confirm its retention time before analyzing your reaction mixture. If available, a standard of the pure product should also be run to confirm its identity and retention time. Running a blank injection (just the mobile phase) can help identify any system peaks or carryover.[9]

Q2: My peaks are tailing or fronting. How can I fix this?

A2: Poor peak shape compromises resolution and integration accuracy.

  • Tailing: This is often caused by secondary interactions between the analyte and the column's stationary phase.[9] Adding a modifier like 0.1% formic acid to the mobile phase can suppress these interactions. Tailing can also be a sign of column overload; try injecting a smaller volume or a more dilute sample.[10]

  • Fronting: This is a classic sign of column overload.[9] Reduce your injection concentration significantly. It can also be caused by injecting the sample in a solvent that is much stronger (less polar in RP-HPLC) than the mobile phase. Whenever possible, dissolve your sample in the initial mobile phase composition.

Q3: I'm seeing unexpected "ghost peaks" in my chromatogram.

A3: Ghost peaks are peaks that appear even in blank injections and can be frustrating.

  • Cause & Solution: The most common cause is carryover from a previous injection stuck in the injector loop or on the column.[9] Run several wash cycles with a strong solvent (like 100% acetonitrile or isopropanol). Another cause can be contamination in your mobile phase or solvents.[11] Always use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.

Q4: My retention times are shifting between runs.

A4: Retention time stability is crucial for reliable analysis. Drifting can be caused by:

  • Mobile Phase Composition: Inaccurately prepared mobile phase or evaporation of the more volatile component can cause shifts. Ensure precise measurements and keep solvent bottles capped.

  • Column Temperature: Fluctuations in ambient temperature can affect retention. A column oven provides a stable thermal environment.

  • Flow Rate Instability: A poorly maintained pump can deliver an inconsistent flow rate. Ensure your pump is properly purged and serviced.

Protocol: HPLC Monitoring of the Reaction
  • System Preparation: Use a system equipped with a UV detector. Set the wavelength to a value where both nitrile and aldehyde functionalities absorb, typically around 254 nm or 280 nm.

  • Method Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Take an aliquot from the reaction mixture and quench it (e.g., with a small amount of water or ice). Dilute the quenched sample significantly with the initial mobile phase (e.g., 1:1 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject your prepared sample. Integrate the peaks corresponding to the starting material and product. Calculate the percent conversion by comparing the peak area of the product to the total area of both the product and the remaining starting material (Area % = [Product Area / (Product Area + SM Area)] * 100).

Expected HPLC Data
CompoundExpected Retention Time (min)Elution Order
This compound (Product)~4.5 - 5.51st
2-propoxybenzonitrile (SM)~7.0 - 8.02nd

`dot graph HPLC_Troubleshooting_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

start [label="Unexpected HPLC Result", shape=ellipse, fillcolor="#FBBC05"];

peak_shape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#F1F3F4"]; ghost_peak [label="Ghost Peaks Present", fillcolor="#F1F3F4"]; rt_shift [label="Retention Time Shifting", fillcolor="#F1F3F4"];

sol_overload [label="Is sample overloaded?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_modifier [label="Is mobile phase modified\n(e.g., 0.1% acid)?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_carryover [label="Is there carryover?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol_temp [label="Is column temp stable?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

act_dilute [label="Action: Dilute sample\nor reduce injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_add_modifier [label="Action: Add 0.1% Formic Acid\nto mobile phase.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_wash [label="Action: Run injector wash cycles\nwith strong solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_thermostat [label="Action: Use a column oven\nfor temperature control.", fillcolor="#34A853", fontcolor="#FFFFFF"]; act_fresh_mp [label="Result: Check mobile phase prep\nand pump performance.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> peak_shape; start -> ghost_peak; start -> rt_shift;

peak_shape -> sol_overload; sol_overload -> act_dilute [label="Yes"]; sol_overload -> sol_modifier [label="No"]; sol_modifier -> act_add_modifier [label="No"];

ghost_peak -> sol_carryover; sol_carryover -> act_wash [label="Yes"];

rt_shift -> sol_temp; sol_temp -> act_thermostat [label="No"]; sol_temp -> act_fresh_mp [label="Yes"]; } ` Caption: HPLC Troubleshooting Decision Workflow

References

  • Benchchem. Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile.
  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • University of York. Issues - Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]

  • Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

Sources

Validation & Comparative

1H and 13C NMR Analysis of 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the NMR spectral characteristics of 5-Formyl-2-propoxybenzonitrile , a critical pharmacophore scaffold used in the development of PDE4 inhibitors and kinase-targeting therapeutics.

This analysis compares the propoxy derivative against its methoxy analogue (a common baseline) and evaluates solvent-dependent spectral shifts to aid in rigorous structural validation.

Executive Summary & Pharmacophore Context

This compound is a trisubstituted benzene derivative featuring three distinct electronic environments: a strong electron-withdrawing nitrile group (-CN), a reactive formyl group (-CHO), and an electron-donating propoxy group (-OPr).[1]

In drug discovery, the transition from a methoxy (-OMe) to a propoxy (-OPr) substituent is a strategic modification to modulate LogP (lipophilicity) and steric occupancy within a binding pocket.[1] However, this modification introduces spectral complexity. This guide objectively compares the NMR "performance" (resolution, diagnostic utility) of the propoxy variant versus the methoxy standard and outlines the specific solvent effects required for accurate assignment.[1]

Structural Assignment & Theoretical Prediction

The molecule possesses a 1,2,4-trisubstituted aromatic pattern (based on connectivity, though numbered 1,2,5 relative to the nitrile).[1]

  • Position 1: Nitrile (-CN) – Electron Withdrawing (Inductive)[1]

  • Position 2: Propoxy (-OCH₂CH₂CH₃) – Electron Donating (Resonance)[1]

  • Position 5: Formyl (-CHO) – Electron Withdrawing (Resonance/Inductive)[1]

Predicted Chemical Shifts (CDCl₃)

The following table synthesizes predicted shifts based on substituent additivity rules and empirical data from analogous benzaldehydes.

Nuclei (Atom)TypePredicted Shift (δ ppm)MultiplicityCoupling (J Hz)Mechanistic Rationale
H-CHO Aldehyde9.85 – 9.95 Singlet (s)-Deshielded by carbonyl anisotropy.[1][2]
H-6 Aromatic8.05 – 8.15 Doublet (d)J ~ 2.0Most Deshielded Ar-H. Ortho to -CN and -CHO.[1]
H-4 Aromatic7.95 – 8.05 ddJ ~ 8.5, 2.0Ortho to -CHO; Para to -CN.
H-3 Aromatic7.05 – 7.15 Doublet (d)J ~ 8.5Shielded. Ortho to electron-donating Propoxy.[1]
O-CH₂ Alkyl4.05 – 4.15 Triplet (t)J ~ 6.5Deshielded by Oxygen.
C-CH₂ Alkyl1.85 – 1.95 Multiplet (m)-Methylene bridge.[1]
CH₃ Alkyl1.05 – 1.10 Triplet (t)J ~ 7.4Terminal methyl.[1]

Comparative Analysis: Propoxy vs. Methoxy Analogues

When validating synthesis, researchers often choose between the Methoxy and Propoxy variants. The NMR analysis differs significantly in diagnostic capability.

Comparison 1: Aliphatic Resolution
  • Methoxy Analogue: Shows a single, intense singlet at ~3.98 ppm . While easy to identify, it offers no coupling information to verify the integrity of the alkyl chain.

  • Propoxy Analogue (Subject): Provides a self-validating spin system .[1]

    • The triplet-multiplet-triplet pattern (4.1 ppm → 1.9 ppm → 1.1 ppm) confirms the intact propyl chain.

    • Advantage:[1][3][4] If alkylation is incomplete or side reactions occur (e.g., elimination to an alkene), this coupling pattern collapses. The propoxy group acts as an internal standard for chain integrity.

Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)

Choosing the correct solvent is critical for resolving the aromatic region, particularly H-6 and H-4 which can overlap.[1]

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Recommendation
Aldehyde Proton Sharp singlet at ~9.9 ppm.[1]Broadened slightly; shifts downfield to ~10.0 ppm due to H-bonding.Use CDCl₃ for precise integration of the CHO peak.
Aromatic Resolution Good separation. H-6 and H-4 are distinct.[1]Significant solvent dipole interaction with -CN and -CHO causes downfield shifts (~0.2-0.4 ppm).Use DMSO-d₆ only if solubility is an issue.
Water Peak Interference Minimal (1.56 ppm).Significant (3.33 ppm). Can obscure the O-CH₂ triplet if wet.Use CDCl₃ to avoid masking the propoxy signals.

Critical Insight: In DMSO-d₆, the viscosity increases, often broadening the fine coupling of the H-4 (dd) signal, making the meta-coupling (J~2.0 Hz) difficult to resolve. CDCl₃ is the superior solvent for structural characterization of this compound.

Experimental Protocol

This protocol ensures high-resolution acquisition suitable for publication or regulatory filing.[1]

Step 1: Sample Preparation
  • Mass: Weigh 10–15 mg of this compound.

  • Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.

    • Why TMS? The propyl methyl group (1.1 ppm) is close to the range where grease impurities appear. TMS at 0.00 ppm anchors the scale accurately.

  • Filtration: If the solution is cloudy (common with nitrile precursors), filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from the alkylation step).[1]

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (Standard 30° pulse)

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aldehyde proton, which has a long T1 relaxation time).[1]

  • Scans (NS): 16 (1H), 1024 (13C).[1]

  • Spectral Width: -2 to 14 ppm (1H).

Visualization: Assignment Logic & Workflow

The following diagram illustrates the logical flow for assigning the NMR signals, distinguishing the Propoxy derivative from potential impurities.

NMR_Assignment_Logic Start Crude NMR Spectrum (CDCl3) Check_CHO Check 9.8-10.0 ppm (Singlet) Start->Check_CHO Check_Aliphatic Check 1.0-4.2 ppm (Propoxy Chain) Start->Check_Aliphatic Check_Aromatic Check 7.0-8.2 ppm (Aromatic Region) Start->Check_Aromatic Decision_CHO Is Singlet Present? Check_CHO->Decision_CHO Decision_Propoxy Pattern: t, m, t? Check_Aliphatic->Decision_Propoxy Result_Valid Confirmed Structure: This compound Check_Aromatic->Result_Valid 3H Pattern (d, dd, d) Decision_CHO->Result_Valid Yes (1H) Result_Impurity Impurity Flag: Hydrolysis or Elimination Decision_CHO->Result_Impurity No (Oxidation to Acid) Decision_Propoxy->Result_Valid Yes (Intact O-Pr) Decision_Propoxy->Result_Impurity Singlet? (Methoxy) Doublet? (Isopropyl)

Caption: Logical decision tree for validating the this compound structure via 1H NMR, highlighting key diagnostic signal checks.

References

  • Abraham, R. J., et al. (2006).[1][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Gottlieb, H. E., et al. (1997).[1][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

  • Fluorochem Products. (2024).[1][2] "5-Formyl-2-methoxybenzonitrile Product Specification." Fluorochem Catalog.

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard Reference for Additivity Rules).

Sources

mass spectrometry analysis of 5-Formyl-2-propoxybenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Analysis of 5-Formyl-2-propoxybenzonitrile

Executive Summary & Molecule Context

This compound (


, MW 189.21) is a critical pharmaceutical building block, structurally analogous to key intermediates used in the synthesis of PARP inhibitors (e.g., Olaparib). In drug development pipelines, it often appears either as a primary scaffold for Structure-Activity Relationship (SAR) studies or as a process-related impurity where propanol is used as a solvent in place of methanol/ethanol.

Accurate quantification and identification of this molecule are challenging due to its moderate polarity and potential for ionization suppression in complex matrices. This guide compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and evaluates Direct Analysis against Derivatization Workflows , providing a definitive protocol for trace-level analysis.

Technical Comparison: Ionization & Detection Modes

The choice of ionization source is the single most critical factor for this analyte. Unlike strongly basic amines, the nitrile and aldehyde functional groups on the benzene ring offer only weak protonation sites.

Comparative Analysis: ESI vs. APCI
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Ionization Mechanism Solution-phase ion evaporation. Relies on proton affinity.Gas-phase chemical ionization (Corona Discharge).APCI is superior for neutrals.[1]
Sensitivity (

)
Moderate. Often dominated by sodium adducts (

) which dilute the protonated signal.
High. The corona discharge efficiently protonates the nitrile/aldehyde oxygen via solvent plasma.APCI yields 3-5x higher S/N.
Matrix Tolerance Low. Susceptible to suppression from salts and co-eluting non-volatiles.High. Gas-phase ionization is less affected by liquid-phase matrix components.APCI is preferred for crude reaction mixtures.
Linearity Range

ng/mL

ng/mL
APCI offers wider dynamic range.

Expert Insight: While ESI is the default for most LC-MS labs, this compound behaves like a "semi-polar" neutral. In ESI, the signal is often split between


, 

, and

, making quantitation difficult. APCI is the recommended "Gold Standard" alternative , forcing the generation of a single

species for robust quantitation.

Recommended Experimental Protocol

If you must use ESI (due to instrument availability), use ammonium formate to stabilize adducts. If using APCI (recommended), use the following optimized parameters.

A. Liquid Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus,

    
     mm, 1.8 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/mL.

  • Retention Time: ~3.2 min (Propoxy group increases retention vs. methoxy analogs).

B. Mass Spectrometry Parameters (APCI+)
  • Polarity: Positive (

    
    ).
    
  • Corona Current: 4.0 µA.

  • Source Temp: 350°C (Higher temp required to volatilize the ether).

  • Probe Temp: 400°C.

  • Cone Voltage: 30 V.

C. MRM Transitions (Quantitation & ID)
Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Logic
Quantifier 190.1 (

)
148.1 15Loss of Propene (

, -42 Da).
Specific to the propoxy ether cleavage.
Qualifier 1 190.1120.125Sequential loss of CO (-28 Da) from the 148 fragment.
Qualifier 2 190.1163.120Loss of HCN (-27 Da) from nitrile (less common, requires high energy).

Fragmentation Mechanism & Visualization

Understanding the fragmentation is vital for distinguishing this molecule from its impurities (e.g., the methoxy analog, which would lose 14 Da instead of 42 Da).

Mechanism:

  • Protonation: Occurs on the carbonyl oxygen or nitrile nitrogen.

  • Ether Cleavage (McLafferty-like): The propoxy group undergoes a hydrogen rearrangement and elimination of neutral propene (

    
    ), leaving a phenol cation (
    
    
    
    148).
  • Carbonyl Loss: The resulting phenol-aldehyde ion loses carbon monoxide (CO) to form the phenyl cation (

    
     120).
    

FragmentationPathway Parent Parent Ion [M+H]+ m/z 190.1 (Protonated this compound) Intermed Fragment Ion m/z 148.1 (5-Formyl-2-hydroxybenzonitrile) Parent->Intermed Ether Cleavage (CE: 15eV) Neutral1 Neutral Loss Propene (C3H6) -42 Da Parent->Neutral1 Final Fragment Ion m/z 120.1 (3-Cyanophenol cation) Intermed->Final Decarbonylation (CE: 25eV) Neutral2 Neutral Loss CO -28 Da Intermed->Neutral2

Figure 1: Proposed MS/MS fragmentation pathway for this compound in positive ion mode.

Alternative Workflow: Derivatization

If sensitivity at sub-ng/mL levels is required (e.g., for genotoxic impurity analysis), Direct Analysis may fail due to the molecule's moderate ionization efficiency.

Alternative: DNPH Derivatization

  • Reagent: 2,4-Dinitrophenylhydrazine (DNPH).

  • Reaction: Reacts with the aldehyde group (-CHO) to form a hydrazone.

  • Benefit:

    • Increases MW by ~180 Da (shifts mass out of solvent noise).

    • Introduces a highly ionizable moiety (hydrazone) and aromatic rings.

    • Result: 10-50x increase in sensitivity in ESI Negative Mode .

  • Trade-off: Requires extra sample prep time (30-60 mins) and removal of excess reagent.

Decision Matrix:

DecisionTree Start Start: Sample Analysis ConcCheck Target Concentration? Start->ConcCheck HighConc > 10 ng/mL (Process Control) ConcCheck->HighConc LowConc < 1 ng/mL (Impurity Profiling) ConcCheck->LowConc Method1 Direct APCI-MS/MS (Fast, Simple) HighConc->Method1 Method2 DNPH Derivatization + ESI(-) (High Sensitivity) LowConc->Method2

Figure 2: Workflow selection guide based on sensitivity requirements.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22112548, 5-Formyl-2-hydroxybenzonitrile. Retrieved from [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009).Effect of eluent on the ionization process in LC-MS. Journal of Chromatography A. (General reference on ESI vs APCI for neutrals).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Assessing the Utility of 5-Formyl-2-propoxybenzonitrile: A Strategic Lipophilic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Formyl-2-propoxybenzonitrile is an emerging research chemical utilized primarily as a lipophilic building block in medicinal chemistry and materials science. Structurally, it is the


-propyl ether derivative of 5-formyl-2-hydroxybenzonitrile (CAS 73289-79-9) .

This guide assesses its utility against its common analogs (methoxy and hydroxy variants). While the methoxy analog is a standard commercial reagent, the propoxy derivative is increasingly relevant for Structure-Activity Relationship (SAR) studies requiring modulation of lipophilicity (


), membrane permeability, and steric coverage of the orthosteric binding pocket. It serves as a critical intermediate for synthesizing phosphodiesterase (PDE) inhibitors and kinase inhibitors where the alkoxy chain length dictates metabolic stability and potency.

Part 1: Technical Comparison & Specifications

To objectively assess the utility of this compound, we compare it with its direct precursor (Hydroxy) and its standard analog (Methoxy).

Table 1: Physicochemical Profile Comparison
FeatureThis compound 5-Formyl-2-methoxybenzonitrile 5-Formyl-2-hydroxybenzonitrile
Role Target Scaffold (Lipophilic) Standard ReagentPrecursor / H-Bond Donor
CAS Number Novel / Custom Synthesis21962-50-573289-79-9
Calc.[1] LogP ~2.45 (High Lipophilicity)~1.38~1.30
H-Bond Donors 001 (Phenolic OH)
Steric Bulk High (Propyl chain)Low (Methyl group)None
Solubility High in DCM, EtOAc, THFHigh in MeOH, DMSOHigh in DMSO, Basic Water
Primary Utility Hydrophobic pocket explorationGeneral intermediateStarting material
Key Utility Insights
  • Lipophilicity Tuning: The shift from methoxy to propoxy increases the

    
     by approximately 1.0 unit . This is crucial for drug candidates needing to cross the Blood-Brain Barrier (BBB) or penetrate lipid-rich cell membranes.
    
  • Metabolic Stability: The propyl group introduces potential metabolic soft spots (oxidation at

    
     position), which can be used to engineer shorter half-lives in soft-drug design, unlike the metabolically robust methoxy group.
    
  • Steric Occlusion: The propoxy tail provides steric bulk that can fill hydrophobic pockets in enzymes (e.g., PDE4), potentially improving selectivity over homologous isoforms.

Part 2: Experimental Protocols

As this compound is often synthesized in-house rather than purchased, the following protocols ensure high-purity production and validation.

Protocol A: Synthesis via Williamson Ether Synthesis

Objective: Convert 5-formyl-2-hydroxybenzonitrile to this compound.

Reagents:

  • Substrate: 5-Formyl-2-hydroxybenzonitrile (

    
     eq)[1][2]
    
  • Alkylating Agent: 1-Bromopropane (

    
     eq) or 1-Iodopropane (
    
    
    
    eq)
  • Base: Potassium Carbonate (

    
    , 
    
    
    
    eq)
  • Solvent: DMF (anhydrous) or Acetone (reflux)

Step-by-Step Workflow:

  • Dissolution: Dissolve

    
     of 5-formyl-2-hydroxybenzonitrile in 
    
    
    
    of anhydrous DMF under an inert atmosphere (
    
    
    ).
  • Deprotonation: Add

    
     (
    
    
    
    ) in one portion. The suspension may turn yellow due to phenoxide formation. Stir at RT for 15 minutes.
  • Alkylation: Dropwise add 1-Bromopropane (

    
    ).
    
  • Reaction: Heat the mixture to

    
     for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material (
    
    
    
    ) should disappear, and the product (
    
    
    ) should appear.
  • Workup: Cool to RT. Pour into

    
     ice water. The product typically precipitates as a white/off-white solid.
    
    • If solid: Filter, wash with water, and dry in vacuo.

    • If oil: Extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient.

Self-Validating Checkpoint:

  • Yield: Expect 85–95%.

  • Appearance: White crystalline solid or colorless oil.

Protocol B: Quality Control (NMR Validation)

Objective: Confirm structure and absence of starting material.

Diagnostic


-NMR Signals (in 

):
  • Aldehyde (-CHO): Singlet at

    
    .
    
  • Aromatic Region: Three protons. Look for the doublet at

    
     (H-3, ortho to alkoxy) shifted upfield relative to other aromatic protons.
    
  • Propoxy Group:

    • Triplet (

      
      , 
      
      
      
      ,
      
      
      ).
    • Multiplet (

      
      , 
      
      
      
      ,
      
      
      ).
    • Triplet (

      
      , 
      
      
      
      ,
      
      
      ).
  • Absence of OH: No broad singlet at

    
     or exchangeable peak.
    

Part 3: Visualization & Decision Logic

Diagram 1: Synthesis & Application Pathway

This workflow illustrates the conversion of the parent scaffold into the propoxy derivative and its subsequent divergence into bioactive libraries.

SynthesisPath Parent 5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9) Product This compound (Target Scaffold) Parent->Product Williamson Ether Synthesis Reagents 1-Bromopropane K2CO3, DMF, 60°C Reagents->Product App1 Reductive Amination (Amine Libraries) Product->App1 App2 Wittig Reaction (Styrene Analogs) Product->App2 App3 Nitrile Hydrolysis (Carboxylic Acids) Product->App3

Caption: Synthetic route from commercial precursor to the propoxy scaffold and downstream diversification.

Diagram 2: SAR Decision Matrix

When should a researcher choose the Propoxy analog over the standard Methoxy?

DecisionMatrix Start Start: SAR Optimization Q1 Is the target binding pocket hydrophobic? Start->Q1 Branch1 YES Q1->Branch1 Branch2 NO Q1->Branch2 Q2 Is BBB permeability required? Branch1->Q2 ResultMethoxy Use Methoxy Analog (CAS 21962-50-5) Branch2->ResultMethoxy Minimize Sterics Q2->ResultMethoxy Need Solubility ResultPropoxy Use Propoxy Analog (High Lipophilicity) Q2->ResultPropoxy Need High LogP

Caption: Logic flow for selecting the propoxy derivative based on hydrophobicity and permeability requirements.

References

  • PubChem. (n.d.).[1] 5-Formyl-2-hydroxybenzonitrile (CAS 73289-79-9).[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

Sources

Formylbenzonitrile Derivatives: A Comparative Guide to Warhead Design and Scaffold Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Formylbenzonitrile Derivatives in Drug Discovery Content Type: Publish Comparison Guide

Executive Summary

Formylbenzonitriles (2-, 3-, and 4-formylbenzonitrile) occupy a unique niche in medicinal chemistry as "ambidextrous" scaffolds. They possess two distinct reactive centers: an aldehyde (-CHO) capable of rapid diversification (e.g., into heterocycles or Schiff bases) and a nitrile (-CN) that functions either as a robust pharmacophore or a reversible covalent "warhead" targeting cysteine proteases.

This guide objectively compares the performance of formylbenzonitrile derivatives against alternative scaffolds, focusing on their utility in protease inhibition and antimicrobial/anticancer drug discovery. It provides experimental protocols for their synthesis and data-driven insights into their mechanism of action.

Part 1: The Nitrile Warhead – Performance Comparison

In the context of cysteine protease inhibitors (e.g., Cathepsin K, SARS-CoV-2 Mpro), the benzonitrile motif acts as an electrophilic trap. The following table compares the Aryl Nitrile warhead (derived from formylbenzonitrile) against common alternatives like Aldehydes and Acrylamides.

Table 1: Comparative Performance of Cysteine Protease Warheads
FeatureAryl Nitrile (Benzonitrile) Aldehyde (-CHO) Acrylamide (Michael Acceptor)
Binding Mechanism Reversible Covalent (Thioimidate formation)Reversible Covalent (Hemithioacetal formation)Irreversible Covalent (Thioether formation)
Reactivity (Electrophilicity) Moderate. Requires catalytic activation by the enzyme (Cys-His dyad).High. Reacts indiscriminately with many nucleophiles.High. Can label off-target cysteines (e.g., glutathione).
Metabolic Stability High. Resistant to rapid oxidation/reduction compared to aldehydes.Low. Rapidly oxidized to carboxylic acids or reduced to alcohols.Moderate. Susceptible to glutathione conjugation.
Selectivity High. Tunable via ring substitution (e.g., F, Cl on the benzene ring).Low. Often inhibits serine proteases and other hydrolases.Moderate. Depends heavily on the non-covalent recognition tail.
In Vitro Potency (Ki) nM to

M range.
Generally 10-100x less potent than aldehydes in vitro.
pM to nM range. Extremely potent due to high electrophilicity.nM range. Potency builds over time (time-dependent inhibition).
Drug Examples Odanacatib (Cathepsin K), Vildagliptin (DPP-4, related nitrile)Leupeptin (Research tool, too toxic for systemic use)Osimertinib (EGFR inhibitor, kinase focus)

Expert Insight: While aldehydes exhibit superior raw potency in vitro, they are often "false positives" in drug development due to toxicity and poor pharmacokinetics. The benzonitrile warhead offers a "Goldilocks" zone: stable enough to circulate, but reactive enough to inhibit the target enzyme when positioned correctly in the active site.

Part 2: The Formyl Handle – Synthetic Versatility & Biological Activity

When the nitrile is retained as a passive pharmacophore, the formyl group serves as the gateway to bioactive heterocycles. Two primary classes of derivatives dominate the literature: Schiff Bases and Benzimidazoles .

Schiff Bases (Azomethines)

Reaction of 4-formylbenzonitrile with aromatic amines yields Schiff bases with significant antimicrobial and anticancer activity.

  • Mechanism: The azomethine linkage (-CH=N-) mimics peptide bonds and can chelate metal ions, disrupting bacterial cell walls.

  • Data Point: Schiff bases derived from formylbenzonitrile analogs have shown IC50 values < 20

    
    M  against MCF-7 breast cancer lines, comparable to standard agents like cisplatin but with reduced cytotoxicity to normal cells.
    
Knoevenagel Condensates

The condensation of formylbenzonitrile with active methylene compounds (e.g., malononitrile) creates "push-pull" alkenes.

  • Application: These derivatives are potent tyrosine kinase inhibitors. The electron-withdrawing nitrile groups enhance the electrophilicity of the alkene, facilitating Michael addition with cysteine residues in kinase active sites.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual utility of the scaffold: Path A shows the nitrile acting as a warhead (Protease Inhibition), while Path B shows the aldehyde acting as a synthetic handle (Heterocycle Formation).

Formylbenzonitrile_Pathways cluster_legend Mechanism Key FB Formylbenzonitrile (Scaffold) Thioimidate Thioimidate Adduct (Reversible Inhibition) FB->Thioimidate Path A: Nitrile Attack Schiff Schiff Base (Antimicrobial/Anticancer) FB->Schiff Path B: Condensation Benzimidazole Benzimidazole (UV Filter/Antioxidant) FB->Benzimidazole + o-Phenylenediamine Enzyme Cysteine Protease (Cys-SH) Enzyme->Thioimidate Amine Primary Amine (R-NH2) Amine->Schiff key1 Nitrile = Electrophilic Trap key2 Aldehyde = Synthetic Handle

Caption: Dual-pathway utility of formylbenzonitrile. Path A depicts the reversible covalent inhibition of cysteine proteases via the nitrile group. Path B illustrates the conversion of the aldehyde group into bioactive pharmacophores.

Part 4: Experimental Protocols

Protocol A: Green Synthesis of Schiff Bases from 4-Formylbenzonitrile

Objective: Synthesize an antimicrobial Schiff base without hazardous solvents.

  • Reagents:

    • 4-Formylbenzonitrile (1.0 mmol)

    • 4-Aminoantipyrine (or equivalent aromatic amine) (1.0 mmol)

    • Solvent: Distilled Water (or Ethanol for lower solubility amines)

  • Procedure:

    • Step 1: Mix the aldehyde and amine in a mortar.

    • Step 2 (Mechanochemical): Grind the mixture with a pestle for 10–20 minutes at room temperature. The mixture will typically liquefy or change color (yellow/orange) indicating imine formation.

    • Step 3: Allow the mixture to stand for 5 minutes to solidify.

    • Step 4: Wash the solid with cold water (2 x 5 mL) to remove unreacted starting materials.

    • Step 5: Recrystallize from hot ethanol.

  • Validation:

    • Yield: Expect 90–95%.

    • IR Spectroscopy: Look for the disappearance of the Carbonyl peak (1700 cm⁻¹) and appearance of the Imine (C=N) peak at ~1600–1620 cm⁻¹. The Nitrile peak (2220 cm⁻¹) should remain distinct.

Protocol B: Microwave-Assisted Benzimidazole Synthesis

Objective: Convert the formyl group into a benzimidazole moiety while retaining the nitrile.

  • Reagents:

    • 4-Formylbenzonitrile (1.0 mmol)

    • o-Phenylenediamine (1.1 mmol)

    • Catalyst: Er(OTf)₃ (1 mol%) or simply water (solvent-free).

  • Procedure:

    • Step 1: Mix reactants in a microwave-safe vial.

    • Step 2: Irradiate at 300W (approx. 80–90°C) for 5–10 minutes.

    • Step 3: Cool to room temperature. Add ethyl acetate (10 mL) and water (10 mL).

    • Step 4: Extract the organic layer, dry over Na₂SO₄, and evaporate.

  • Validation:

    • Yield: >90%.

    • Selectivity: This method favors the 2-substituted benzimidazole (the "closed" ring) over the intermediate Schiff base.

References

  • Comparison of Warheads: Mechanism of Action of Cysteine Protease Inhibitors: A Technical Guide. BenchChem.[1]

  • Nitrile Utility: Nitriles: an attractive approach to the development of covalent inhibitors.[2] Royal Society of Chemistry.

  • Schiff Base Synthesis: Green and highly efficient synthetic approach for the synthesis of 4-aminoantipyrine Schiff bases. Chemical Review and Letters.[3]

  • Benzimidazole Protocol: The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. NIH/PubMed.

  • Cysteine Protease Mechanism: Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Frontiers in Chemistry.

Sources

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